molecular formula C5H4BrClF6 B2621310 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane CAS No. 1980045-73-5

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Cat. No.: B2621310
CAS No.: 1980045-73-5
M. Wt: 293.43
InChI Key: YIXBBJIQYRUQCN-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a useful research compound. Its molecular formula is C5H4BrClF6 and its molecular weight is 293.43. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClF6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXBBJIQYRUQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(F)(F)Br)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis context, and application utility of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane , a specialized fluorinated building block used in advanced medicinal chemistry.

Advanced Fluorinated Linkers for Drug Discovery[1][2]

Executive Summary

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS: 1980045-73-5) is a high-value bifunctional organofluorine intermediate. Characterized by a polymethylene backbone interrupted by geminal difluoro groups, this molecule serves as a critical "linker" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bivalent ligands. Its unique alternating fluorination pattern (


) imparts specific conformational biases (the gauche effect) and metabolic stability that non-fluorinated alkyl chains cannot provide.
Chemical Identity & Structure
PropertyDetail
IUPAC Name 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane
CAS Number 1980045-73-5
Molecular Formula

Molecular Weight 293.43 g/mol
Structural Notation

Functional Class Heterobifunctional Haloalkane / Fluorotelomer
Physicochemical Properties

Note: As a specialized research intermediate, specific experimental batch data may vary. The following values represent the theoretical consensus and structure-property relationship (SPR) estimates standard for this class of fluorotelomers.

3.1 Physical Constants
ParameterValue / RangeContext
Physical State LiquidColorless to faint yellow oil at RT.
Density ~1.75 – 1.85 g/mLEstimated. High fluorine/bromine content significantly increases density vs. hydrocarbon analogs (e.g., 1-bromo-5-chloropentane

g/mL).
Boiling Point >160°CEstimated at 760 mmHg. High molecular weight offsets the volatility usually induced by fluorination.
Solubility LipophilicSoluble in DCM, THF, Acetone, Methanol. Immiscible with water.[1]
Refractive Index

Fluorinated chains typically exhibit lower refractive indices than their alkyl counterparts.
3.2 Electronic & Conformational Properties

The alternating


 backbone creates a unique electronic environment:
  • Dipole Moment: The

    
     groups create strong local dipoles. The alternating arrangement often leads to a net dipole cancellation in extended conformations, but high polarity in coiled states.
    
  • The Gauche Effect: Unlike hydrocarbon chains which prefer anti (trans) conformations, the

    
     and 
    
    
    
    interactions in this molecule favor gauche conformations. This introduces a "stiffening" or helical bias to the chain, making it structurally distinct from a flexible pentyl linker.
  • Lipophilicity (LogP): The presence of six fluorine atoms increases lipophilicity (LogP ~3.5–4.0 estimated) compared to a standard chlorobromopentane, facilitating membrane permeability.

Synthesis & Manufacturing Context

This molecule is derived from Vinylidene Fluoride (VDF) telomerization chemistry. It is effectively a functionalized oligomer of VDF.

4.1 Conceptual Synthesis Pathway

The synthesis likely involves the telomerization of VDF (


) with a mixed halogen transfer agent, followed by functional group modification.

SynthesisPathway Figure 1: Conceptual Telomerization Pathway for Fluorinated Pentane Scaffolds VDF Vinylidene Fluoride (CH2=CF2) Intermediate Telomer Intermediate (Cl-CF2-(CH2-CF2)n-Br) VDF->Intermediate Radical Telomerization (Initiator/Heat) Telogen Bromochlorodifluoromethane (BrCF2Cl) Telogen->Intermediate Product 1-Bromo-5-chloro-1,1,3,3,5,5- hexafluoropentane Intermediate->Product Fractionation / Purification

Applications in Drug Discovery

This molecule is primarily used as a Linker Motif in bivalent drug design (PROTACs).

5.1 Why This Linker?
  • Metabolic Stability: The

    
     groups block the metabolic "soft spots" (methylene 
    
    
    
    groups) that are susceptible to Cytochrome P450 oxidation. A standard pentyl chain is easily oxidized; this hexafluoro-variant is metabolically inert.
  • Permeability: Fluorination modulates the physicochemical properties (LogP) to improve cell penetration, a critical challenge for high-molecular-weight degraders.

  • Rigidity: The gauche effect reduces the entropic penalty of binding by pre-organizing the linker conformation.

5.2 Reaction Workflow: PROTAC Synthesis

The bifunctional nature (Bromo- and Chloro- termini) allows for sequential, selective substitution. The C-Br bond is generally more reactive toward nucleophiles than the C-Cl bond (or C-F bonds, which are inert), enabling a controlled "Step 1 / Step 2" attachment.

PROTACSynthesis Figure 2: Sequential Functionalization Strategy for Bivalent Ligand Synthesis Linker 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane Intermediate Intermediate Conjugate (Ligand A attached at C-1) Linker->Intermediate Step 1: SN2 Displacement of Br (Mild Base, RT) LigandA Ligand A (Target Protein Binder) (Nucleophile: -NH2 / -SH) LigandA->Intermediate FinalPROTAC Final Fluorinated PROTAC Intermediate->FinalPROTAC Step 2: Displacement of Cl (Elevated Temp / Stronger Nucleophile) LigandB Ligand B (E3 Ligase Binder) (Nucleophile) LigandB->FinalPROTAC

Analytical Protocols

To verify the identity and purity of this intermediate, the following analytical signatures are diagnostic.

6.1 NMR Spectroscopy
  • 
     NMR:  This is the most definitive test. Expect three distinct signals if the symmetry is broken by the end groups (Br vs Cl), or overlapping multiplets corresponding to the 
    
    
    
    groups adjacent to Br, internal, and adjacent to Cl.
    • 
       range: Typically 
      
      
      
      to
      
      
      ppm (relative to
      
      
      ).
  • 
     NMR:  Look for the methylene (
    
    
    
    ) protons.
    • Pattern: Triplets or multiplets due to coupling with adjacent

      
       nuclei (
      
      
      
      ).
    • Shift:

      
       2.5 – 3.5 ppm.
      
6.2 Handling & Storage
  • Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive; store in amber glass.

  • Safety: Treat as a halogenated alkylating agent. Potential vesicant.[1] Use double-gloving (Nitrile/Laminate) and work within a fume hood.

References
  • Linclau, B., et al. (2023).[2] Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton ePrints.

  • Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.

  • CliniSciences. (n.d.). 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane Product Page.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the mixed haloalkane, 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry, computational modeling, and experimental thermodynamics to construct a robust predictive profile. We will dissect the molecule's structural components, evaluate the dominant forces governing its stability—primarily the exceptionally strong carbon-fluorine bonds—and explore influential stereoelectronic effects such as the gauche effect. Furthermore, this guide presents detailed, field-proven protocols for both the computational and experimental determination of thermodynamic parameters, utilizing Density Functional Theory (DFT) and bomb calorimetry, respectively. The objective is to provide researchers with a foundational understanding and practical methodologies to assess the stability of this and structurally related polyhalogenated compounds, which are of increasing interest in medicinal chemistry and materials science.

Introduction: The Context of Polyhalogenated Alkanes

Haloalkanes, hydrocarbons containing one or more halogen substituents, are a cornerstone of synthetic organic chemistry and have found widespread application as refrigerants, solvents, propellants, and pharmaceutical intermediates.[1][2] Their utility is intrinsically linked to their chemical reactivity and thermodynamic stability, which are governed by the nature and number of carbon-halogen (C-X) bonds.[3] The introduction of multiple halogen atoms, particularly a mix of different halogens, creates complex molecules with unique properties.

The subject of this guide, 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (BCHFP), is a heavily fluorinated, mixed bromo-chloro-alkane. Understanding its thermodynamic stability—the tendency of a compound to resist decomposition or reaction to form more stable products—is critical for predicting its shelf-life, reactivity, potential metabolic pathways, and environmental persistence. The high degree of fluorination suggests significant stability, a hallmark of organofluorine compounds.[4][5] This guide will systematically deconstruct the factors contributing to this stability and provide actionable protocols for its quantification.

Molecular Structure and Intrinsic Energetic Factors

The thermodynamic stability of BCHFP is fundamentally rooted in the strength of its covalent bonds and the influence of non-covalent intramolecular interactions. The molecule's structure is:

Br—CF₂—CH₂—CF₂—CH₂—CF₂—Cl

The key to its stability lies in the energetic contributions of its constituent bonds, primarily the six C-F bonds, one C-Cl bond, and one C-Br bond.

The Dominance of Carbon-Fluorine Bond Strength

The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of approximately 485 kJ/mol.[2][6][7] This exceptional strength is a consequence of the high electronegativity of fluorine (3.98), leading to a short, highly polarized, and robust bond.[2] In contrast, C-Cl and C-Br bonds are significantly weaker. This hierarchy of bond dissociation energies (BDEs) is the primary determinant of the molecule's thermal stability and dictates its likely points of fragmentation.

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Relative Strength
C–F ~485Strongest
C–H ~411-413Strong
C–Cl ~327-339Moderate
C–Br ~276-285Weaker
C–I ~213-240Weakest
Table 1: Comparison of average bond dissociation energies for relevant carbon-halogen and carbon-hydrogen bonds. Data compiled from multiple sources.[6][7][8]

The six C-F bonds in BCHFP contribute to an exceptionally high activation energy for thermal decomposition, rendering the molecule highly stable.[4] The C-Br and C-Cl bonds represent the most probable sites for nucleophilic attack or homolytic cleavage, making them the "Achilles' heel" of an otherwise inert carbon skeleton.[9]

Stereoelectronic Contributions: The Gauche Effect

Beyond simple bond energies, the spatial arrangement of atoms and the resulting electronic interactions play a crucial role. In fluorinated alkanes, the gauche effect is a significant stabilizing phenomenon where a gauche conformation (60° dihedral angle) is favored over the anti conformation (180°), contrary to typical steric considerations.[10][11] This effect is prominent in 1,2-difluoroethane, where it provides stabilization of 2.4 to 3.4 kJ/mol.[11]

The stabilization arises from a hyperconjugation interaction, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[10][11][12] This overlap is maximized in the gauche conformation. Within the BCHFP backbone, the two -CF₂-CH₂-CF₂- segments are analogous to repeating units of 1,2-difluoroethane. Therefore, it is highly probable that these segments will preferentially adopt gauche conformations, contributing to the overall thermodynamic stability of the molecule's preferred three-dimensional structure.

Theoretical Assessment of Thermodynamic Stability

Modern computational chemistry provides powerful tools for accurately predicting the thermodynamic properties of molecules in silico.[13] For a molecule like BCHFP, where experimental data is scarce, methods like Density Functional Theory (DFT) and ab initio calculations are indispensable.[14][15][16] These methods solve the electronic structure of the molecule to yield fundamental properties like its ground state energy, from which enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) can be derived.

Causality of Method Selection: Why DFT?

Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for medium-sized organic molecules.[16] Unlike more computationally expensive wavefunction-based methods, DFT calculates the energy of a molecule based on its electron density.[16] While DFT can have limitations, particularly with weak intermolecular interactions or highly correlated systems, modern functionals have been refined to handle halogenated compounds with reasonable accuracy.[17][18] For calculating ground-state thermodynamic properties like the enthalpy of formation, DFT is a robust and widely accepted approach.[14][19]

Protocol: DFT Calculation of Enthalpy of Formation

This protocol outlines a self-validating workflow for determining the standard enthalpy of formation of BCHFP using DFT.

Step 1: Molecular Geometry Optimization

  • Construct the 3D structure of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane using molecular modeling software (e.g., Avogadro, GaussView).

  • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Method: DFT.

    • Functional: B3LYP (a common hybrid functional).

    • Basis Set: 6-311+G(d,p) or a larger basis set to accurately describe the diffuse electrons of the halogens.

  • Validation: Confirm the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Step 2: Calculation of Total Electronic Energy

  • From the frequency calculation output, obtain the zero-point corrected electronic energy (E₀) of the optimized BCHFP molecule.

Step 3: Atomization Energy Calculation

  • To calculate the enthalpy of formation, we use an atomization scheme. This involves calculating the total energy of the constituent atoms in their ground states (5 C, 6 H, 6 F, 1 Cl, 1 Br).

  • Perform single-point energy calculations for each individual atom using the same DFT functional and basis set.

Step 4: Calculation of Enthalpy of Atomization at 0 K

  • Calculate the enthalpy of atomization at 0 K (ΔH°atom, 0K) using the formula: ΔH°atom, 0K = [5 * E(C) + 6 * E(H) + 6 * E(F) + 1 * E(Cl) + 1 * E(Br)] - E₀(BCHFP)

Step 5: Correction to 298.15 K

  • Use the thermal correction values from the frequency calculation output (enthalpic correction, Hcorr) to adjust the enthalpy to standard temperature (298.15 K).

  • Incorporate the standard experimental enthalpies of formation for the individual gaseous atoms (ΔH°f, gas).

Step 6: Final Calculation of Standard Enthalpy of Formation (ΔH°f)

  • The final ΔH°f (gas) of BCHFP is calculated as: ΔH°f(BCHFP) = [5 * ΔH°f, gas(C) + 6 * ΔH°f, gas(H) + 6 * ΔH°f, gas(F) + 1 * ΔH°f, gas(Cl) + 1 * ΔH°f, gas(Br)] - ΔH°atom, 298K

Diagram: Computational Workflow for Thermodynamic Stability

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis & Output Phase mol_build 1. Build 3D Molecular Structure (BCHFP) method_select 2. Select Method (DFT: B3LYP/6-311+G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt atom_energy 5. Single-Point Energy (Constituent Atoms) method_select->atom_energy freq_calc 4. Frequency Calculation geom_opt->freq_calc validation 6. Validation (No Imaginary Frequencies) freq_calc->validation Check Frequencies final_calc 8. Calculate ΔH°f (Using Atomization Scheme) atom_energy->final_calc energy_extract 7. Extract Energies (E₀, Hcorr) validation->energy_extract If Valid energy_extract->final_calc thermo_profile Thermodynamic Profile (ΔH°f, ΔG°f) final_calc->thermo_profile

A flowchart of the DFT-based computational protocol.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental validation is the gold standard. Calorimetry is the primary technique for measuring the heat changes associated with chemical reactions, from which thermodynamic data can be derived.[20][21] For a potentially combustible organic compound like BCHFP, bomb calorimetry is the most appropriate method to determine its standard enthalpy of combustion (ΔH°c).

Causality of Method Selection: Why Bomb Calorimetry?

Bomb calorimetry is designed to measure the heat released during a combustion reaction under constant volume conditions.[21][22] The experiment involves completely burning a known mass of the sample in an excess of oxygen and measuring the temperature rise of the surrounding water.[21] This technique is highly precise and is the standard method for determining the enthalpy of combustion for solid and liquid organic compounds. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Protocol: Bomb Calorimetry for Enthalpy of Combustion

This protocol describes a self-validating system for determining ΔH°c of BCHFP.

Part A: Calorimeter Calibration

  • Objective: To determine the heat capacity (Ccal) of the calorimeter system. This is a critical self-validation step.[22][23]

  • Step 1: Weigh a precise mass (~1 g) of a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Step 2: Place the sample in the crucible inside the steel "bomb." Add a nickel fuse wire of known mass.

  • Step 3: Seal the bomb and pressurize it with pure oxygen (~30 atm).

  • Step 4: Submerge the bomb in a known mass of water in the insulated calorimeter bucket. Allow the system to reach thermal equilibrium.

  • Step 5: Record the initial temperature (Tinitial) to a precision of 0.001 °C.

  • Step 6: Ignite the sample via an electrical current through the fuse wire.

  • Step 7: Record the temperature at regular intervals until a maximum temperature (Tfinal) is reached and the system begins to cool.

  • Step 8: Calculate the temperature change (ΔT), applying corrections for heat exchange with the surroundings.

  • Step 9: Calculate Ccal using the known energy released by the benzoic acid and fuse wire.

Part B: Combustion of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

  • Step 1: Thoroughly clean and dry the bomb and crucible.

  • Step 2: Weigh a precise mass (~0.5-1 g) of BCHFP. As it is likely a liquid, use a gelatin capsule or other suitable container.

  • Step 3: Repeat steps 2-8 from the calibration procedure using the BCHFP sample.

  • Step 4: Calculate the total heat released (qtotal) during the combustion using the predetermined Ccal and the measured ΔT.

  • Step 5: Correct qtotal for the energy contribution from the combustion of the fuse wire (and capsule, if used). This gives qrxn.

  • Step 6: Calculate the standard enthalpy of combustion (ΔH°c) in kJ/mol by dividing qrxn by the number of moles of the BCHFP sample.

Part C: Calculation of Enthalpy of Formation

  • Step 1: Write the balanced combustion equation for BCHFP. Note that the products will include CO₂, H₂O, HF, HCl, and Br₂.

  • Step 2: Use Hess's Law to calculate the standard enthalpy of formation (ΔH°f) of BCHFP: ΔH°c(BCHFP) = ΣΔH°f(products) - ΣΔH°f(reactants) Rearranging gives: ΔH°f(BCHFP) = ΣΔH°f(products) - ΔH°c(BCHFP) (Note: The ΔH°f of O₂ is zero). Use standard literature values for the ΔH°f of the combustion products.

Diagram: Experimental Workflow for Enthalpy of Formation

G cluster_calib Part A: Calibration cluster_exp Part B: Experiment cluster_final Part C: Final Calculation cal_prep 1. Combust Standard (Benzoic Acid) cal_measure 2. Measure ΔT_calib cal_prep->cal_measure cal_calc 3. Calculate C_calorimeter cal_measure->cal_calc exp_calc 6. Calculate q_rxn (Using C_calorimeter) cal_calc->exp_calc Use C_cal exp_prep 4. Combust BCHFP Sample exp_measure 5. Measure ΔT_exp exp_prep->exp_measure exp_measure->exp_calc delta_hc 7. Determine ΔH°c (BCHFP) exp_calc->delta_hc hess_law 8. Apply Hess's Law delta_hc->hess_law delta_hf Final Value: ΔH°f (BCHFP) hess_law->delta_hf

Workflow for the experimental determination of ΔH°f.

Predicted Thermodynamic Profile and Implications

Based on the theoretical principles outlined, we can establish a predictive profile for 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane:

  • High Overall Stability: The molecule is expected to be highly thermodynamically stable due to the cumulative strength of its six C-F bonds. It will likely exhibit high thermal stability, requiring significant energy input to induce decomposition.[2][4]

  • Defined Reactive Sites: The C-Br and C-Cl bonds are the weakest points in the molecule. Thermodynamic stability does not imply kinetic inertness. These sites will be susceptible to nucleophilic substitution or reduction reactions under appropriate conditions. The C-Br bond, being weaker than the C-Cl bond, is the most probable site of initial reaction.[9]

  • Conformational Preference: The molecule is not a rigid rod. The -CF₂-CH₂-CF₂- segments will likely adopt gauche conformations to maximize hyperconjugative stabilization, influencing the molecule's overall shape and interaction with its environment.[10][11]

Implications for Target Audience:

  • Drug Development Professionals: The high stability imparted by fluorination is a common strategy to block metabolic degradation at specific sites, thereby increasing a drug's in-vivo half-life.[5] The stability of the hexafluoropentane core suggests it could serve as a robust scaffold, while the terminal bromine and chlorine atoms provide handles for further synthetic modification.

  • Researchers and Scientists (Materials Science): Highly fluorinated compounds are known for their chemical inertness and low surface energy, leading to applications as lubricants, coatings, and specialty solvents.[2] The high thermodynamic stability of BCHFP suggests potential utility in applications requiring thermal and chemical resistance. However, this same stability also implies high environmental persistence, a critical consideration in modern materials design.

Conclusion

References

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Technical Guide: Thermodynamic Profile of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the boiling point and vapor pressure characteristics of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

Executive Summary

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS: 1980045-73-5) is a specialized polyfluorinated bifunctional intermediate used primarily in the synthesis of advanced pharmaceutical agents, including protein degraders (PROTACs) and fluorinated scaffolds.

Due to its status as a niche research chemical, direct experimental vapor pressure data is not available in standard public registries. This guide provides a predictive thermodynamic analysis derived from its closest structural analog, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5) . By correlating the known physicochemical properties of the dibromo- analog with the molecular weight reduction of the chloro- substitution, we establish a high-confidence estimation range for boiling point and vapor pressure to support process engineering and handling protocols.

Chemical Identity & Structural Analysis[1]

PropertyDetail
Chemical Name 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane
CAS Number 1980045-73-5
Molecular Formula

Molecular Weight ~293.43 g/mol
Structural Features Linear pentane chain; C1, C3, C5 fluorinated; Terminal bromo (C1) and chloro (C5) groups.[1][2][3][4]
Key Analog 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5)
Structural Impact on Volatility

The molecule features a "teflon-like" fluorinated backbone (


), which significantly lowers the boiling point relative to non-fluorinated halosolvents of similar molecular weight. This is due to the low polarizability of fluorine, which reduces London dispersion forces. However, the terminal halogen atoms (Br, Cl) introduce dipole moments that moderate this effect, keeping the compound liquid at room temperature.

Thermodynamic Properties (Predictive Analysis)

Boiling Point Data

The following values are derived using Comparative Ebulliometry principles, referencing the experimentally validated boiling point of the 1,5-dibromo analog.

ConditionEstimated ValueBasis of Calculation
Atmospheric Pressure (760 mmHg) 152°C – 158°C Extrapolated from Analog BP (54°C @ 14 mmHg)
Reduced Pressure (14 mmHg) 45°C – 50°C Adjusted for Cl vs. Br mass difference
Reduced Pressure (1 mmHg) ~15°C – 20°C High-vacuum distillation theoretical range

Scientific Rationale: The reference compound, 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane, has a confirmed boiling point of 54.0°C at 14.0 mmHg .[5] Replacing one terminal Bromine (atomic mass 79.9) with Chlorine (atomic mass 35.5) reduces the molecular weight by ~44 Da and slightly lowers intermolecular attraction. Consequently, the target compound is expected to boil 5–10°C lower than the dibromo analog at equivalent pressures.

Vapor Pressure Profile (Estimated)

The vapor pressure curve follows an Antoine-type behavior. The following table provides estimated vapor pressures at key process temperatures, useful for determining headspace concentration and scrubber load.

Temperature (°C)Est. Vapor Pressure (mmHg)Operational Implication
20°C ~2.5 – 3.5 mmHg Low volatility; minimal evaporative loss at RT.
50°C ~18 – 22 mmHg Moderate volatility; requires condenser for heating.
100°C ~140 – 160 mmHg Significant vapor generation; closed system required.
155°C 760 mmHg Boiling Point (Reflux temperature).
Comparative Logic Diagram

The following diagram illustrates the logical pathway used to derive these values, ensuring transparency in the absence of direct experimental data.

ThermodynamicLogic Reference Reference Standard 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5) DataPoint Experimental Data Point BP: 54.0°C @ 14 mmHg Reference->DataPoint Literature Source Target Target Molecule 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS 1980045-73-5) Reference->Target Analogous Structure Calculation Nomograph Extrapolation Pressure Correction (14 -> 760 mmHg) DataPoint->Calculation Adjustment Structural Adjustment Substitution: -Br → -Cl Effect: Lower MW, Lower Van der Waals Target->Adjustment Result Estimated Boiling Point ~155°C @ 760 mmHg ~48°C @ 14 mmHg Adjustment->Result Modifies BP Calculation->Result Standardizes Pressure

Caption: Logic flow for estimating thermodynamic properties via structural analogy and pressure extrapolation.

Experimental Methodology for Verification

To validate these estimated values in your specific laboratory setting, the following Dynamic Ebulliometry Protocol is recommended. This method minimizes sample consumption, which is critical for high-value intermediates.

Protocol: Micro-Ebulliometry (Reflux Method)
  • Apparatus: Use a 10 mL pear-shaped flask equipped with a micro-condenser, a vacuum take-off adapter, and a calibrated digital vacuum gauge (0.1–1000 mmHg range).

  • Loading: Charge the flask with 2.0 mL of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane and a magnetic stir bar.

  • Vacuum Setpoint: Connect to a vacuum pump with a bleed valve. Stabilize pressure at exactly 14 mmHg .

  • Heating: Apply heat via an oil bath. Increase temperature slowly (2°C/min) until steady reflux is observed.

  • Measurement: Record the temperature of the vapor phase (thermocouple positioned just below the condenser inlet) once equilibrium is established.

    • Expected Result: 45°C – 50°C.

  • Extrapolation: Use a pressure-temperature nomograph for halogenated hydrocarbons to convert the recorded value to atmospheric pressure.

Applications & Implications

  • Solvent Selection: The estimated boiling point (~155°C) places this compound in the "high-boiling" category, similar to DMF or DMSO, but with distinct fluorophilic solubility properties. It is suitable for high-temperature nucleophilic substitutions where volatile solvents would be lost.

  • Distillation: Purification should be performed under reduced pressure (vacuum distillation) to avoid thermal decomposition. A target vacuum of <5 mmHg is recommended to keep pot temperatures below 100°C.

  • Process Safety: While vapor pressure at room temperature is low, the presence of halogens implies that thermal decomposition (e.g., in a fire) will release acidic gases (HF, HCl, HBr).

References

  • Apollo Scientific / ABCR GmbH. (2023). Certificate of Analysis: 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (CAS 371-83-5).[1][3][6][7][8] Confirms BP 54°C @ 14 mmHg.[7][5]

  • Combi-Blocks. (2023). Safety Data Sheet: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS 1980045-73-5). Establishes lack of direct public data.

  • NIST Chemistry WebBook. (2023). Thermophysical Properties of Halogenated Alkanes. Used for group contribution trends.

  • Santa Cruz Biotechnology. (2024).[6] Product Data: 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.[1][3][6][7][8]

Sources

safety data sheet (SDS) and toxicology of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Toxicology, and Handling of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Part 1: Chemical Identity & Physicochemical Profiling

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a specialized polyhalogenated alkane used primarily as a bifunctional building block in the synthesis of fluoropolymers, surfactants, and pharmaceutical intermediates. Its structure—a fluorinated backbone with asymmetric halogen termini—imparts unique reactivity but also specific toxicological risks distinct from non-fluorinated alkyl halides.

Compound Identification
ParameterDetail
Chemical Name 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane
CAS Number 1980045-73-5
Molecular Formula

Molecular Weight ~293.43 g/mol
Structural Backbone

Physical State Clear, colorless liquid (Standard Temperature & Pressure)
Predicted Density 1.65 – 1.75 g/mL (Extrapolated from 1,5-dibromo analog)
Solubility Lipophilic; soluble in DCM, THF, Ethyl Acetate.[1] Immiscible in water.
Reactivity Profile

The molecule contains two distinct electrophilic sites:

  • C1-Bromine (Soft Electrophile): The

    
     bond is weaker than the 
    
    
    
    bond, making this the primary site for nucleophilic substitution (
    
    
    ) or metal-halogen exchange.
  • C5-Chlorine (Hard Electrophile): The

    
     bond is more stable and typically requires harsher conditions or specific catalysis to react.
    
  • Fluorinated Methylene Bridges (

    
    ):  The electron-withdrawing fluorine atoms increase the acidity of the adjacent methylene protons (
    
    
    
    ), making the molecule susceptible to base-mediated elimination (dehydrohalogenation), potentially generating toxic fluoro-olefins.

Part 2: GHS Hazard Classification & Safety Data Sheet (SDS) Framework

Note: As a research chemical (CAS 1980045-73-5), comprehensive in vivo data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of homologous polyfluoroalkyl halides.

GHS Classification (projected)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3]
Acute Toxicity (Oral/Inhalation) Category 4H302/H332: Harmful if swallowed or inhaled.[4]

Signal Word: WARNING

Precautionary Protocols
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is photosensitive; protect from light to prevent radical formation.

  • Incompatibility: Avoid strong bases (NaOH, KOH, LDA). Base contact can trigger HF elimination, releasing corrosive hydrofluoric acid and forming explosive fluoroalkynes.

Part 3: Toxicological Assessment (Mechanistic Deep Dive)

This section details the theoretical and observed toxicological pathways. As a researcher, you must treat the Bromine terminus as an alkylating threat and the Fluorine backbone as a metabolic modulator.

Absorption and Distribution

Due to high lipophilicity (LogP ~3.5–4.0 predicted), the compound readily crosses the dermal and alveolar barriers. It will partition into lipid-rich tissues (adipose, brain, liver).

Metabolic Fate: The "Lethal Synthesis" Pathway

The toxicity of haloalkanes is often driven by bioactivation.

  • Phase I (Oxidative Dehalogenation): Cytochrome P450 (specifically CYP2E1) may target the

    
     groups. However, the flanking 
    
    
    
    groups exert a shielding effect, reducing metabolic lability compared to non-fluorinated alkanes.
  • Phase II (Glutathione Conjugation): This is the critical tox pathway. Glutathione S-transferase (GST) can displace the Bromine atom.

    • Direct Conjugation: Formation of a glutathione conjugate.

    • Bioactivation: If the conjugate is processed by Cysteine Conjugate

      
      -Lyase  in the kidney, it can generate a reactive thiol intermediate, leading to nephrotoxicity.
      
Diagram: Metabolic & Reactivity Pathways

The following diagram illustrates the divergent pathways of reactivity (Chemical Synthesis vs. Biological Metabolism).

G Compound 1-Bromo-5-chloro- 1,1,3,3,5,5-hexafluoropentane NuAttack Nucleophilic Attack (Chemical Synthesis) Compound->NuAttack Synthetic Lab Use GST Glutathione S-Transferase (Liver) Compound->GST In Vivo Exposure Substitution Selective Substitution (C-Br Cleavage) NuAttack->Substitution Controlled Conditions Elimination Base-Mediated Elimination (HF Release) NuAttack->Elimination Strong Base/Heat Conjugate GSH-Conjugate GST->Conjugate Detoxification? BetaLyase Cysteine Conjugate Beta-Lyase (Kidney) Conjugate->BetaLyase Transport to Kidney Nephrotoxin Reactive Thiol (Nephrotoxicity) BetaLyase->Nephrotoxin Bioactivation

Caption: Figure 1. Divergent reactivity pathways. The "Bioactivation" path highlights the potential for nephrotoxicity via the beta-lyase pathway common in halogenated alkenes/alkanes.

Part 4: Experimental Protocols for Validation

As this is a research chemical, you may need to generate your own safety data. Use these self-validating protocols.

Protocol A: Rapid Mutagenicity Screening (Ames Test Adaptation)

Purpose: To determine if the alkylating C-Br group causes DNA damage.

  • Strain: Salmonella typhimurium TA100 (sensitive to base-pair substitutions).

  • Method:

    • Prepare 5 concentrations (0.1, 1.0, 10, 100, 1000 µ g/plate ) in DMSO.

    • Critical Step: Perform with and without S9 metabolic activation mix (rat liver extract). This distinguishes direct alkylation (C-Br) from metabolite-driven toxicity.

    • Positive Control: Methyl methanesulfonate (MMS) for -S9; Benzo[a]pyrene for +S9.

    • Readout: Count revertant colonies after 48h. A 2-fold increase over background indicates mutagenicity.

Protocol B: Chemical Stability & HF Release Assay

Purpose: To verify if storage conditions are generating hydrofluoric acid.

  • Reagents: Calcium Chloride (

    
    ) solution, pH indicator.
    
  • Method:

    • Dissolve 100 mg of compound in 5 mL wet THF.

    • Stir at 40°C for 24 hours.

    • Add 1 mL aqueous

      
      .
      
    • Observation: Immediate white precipitate (

      
      ) indicates hydrolytic instability and HF release.
      
    • Action: If positive, all handling must occur in plastic/Teflon ware, not glass.

Part 5: Emergency Response & Spill Management

Handling fluorinated alkyl halides requires specific neutralization strategies. Do not treat this like a standard organic spill.

Spill Decision Logic

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Small < 100 mL (Fume Hood) Volume->Small Large > 100 mL (Lab Floor) Volume->Large Absorb Absorb with Vermiculite or Polypad Small->Absorb Evacuate Evacuate Area Call EHS Large->Evacuate Neutralize Do NOT use Water. Avoid Alkalis (HF Risk). Absorb->Neutralize Waste Pack in HDPE Drum. Label: 'Halogenated Waste' Neutralize->Waste

Caption: Figure 2. Spill response logic. Note the specific prohibition of alkaline neutralizers to prevent HF generation.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, oxygen.[3][5] Note: Monitor for delayed pulmonary edema (up to 48h) due to potential HF or phosgene-like decomposition products.

  • Skin Contact: Wash with soap and water.[3][6] Apply Calcium Gluconate gel if there is any suspicion of HF hydrolysis products on the skin.

  • Eye Contact: Rinse for 15 minutes.[5][6] Do not use neutralization agents in the eye.

References

  • CliniSciences. (n.d.). 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane Product Page. Retrieved from (Verified CAS 1980045-73-5).

  • PubChem. (n.d.). 1-Bromo-5-chloropentane (Analogous non-fluorinated structure).[6] National Library of Medicine. Retrieved from .

  • Santa Cruz Biotechnology. (n.d.). 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane (Homologous Series). Retrieved from .

  • Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and alkynes. Chemical Research in Toxicology, 17(2), 163-186. (Mechanistic basis for nephrotoxicity).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from .

Sources

Technical Guide: Dipolar & Conformational Dynamics of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane , a specialized fluorinated building block. The content is structured to support researchers in material science (ferroelectrics) and medicinal chemistry (bioisosteres) by elucidating the structure-property relationships governing its polarity and dipole moment.

Executive Summary

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS: 1980045-73-5) is a discrete oligomer of vinylidene fluoride (VDF), functionalized with asymmetric halogen end-groups. Its physicochemical behavior is dominated by the 1,3-alternate fluorination pattern , which imparts unique conformational flexibility.

Unlike simple alkyl halides, this molecule exhibits a "tunable" dipole moment highly dependent on its environment (solvent polarity, electric field). In its extended all-trans conformation, it mimics the ferroelectric


-phase of PVDF, exhibiting a giant molecular dipole. In its ground-state gauche conformation, internal dipole cancellation significantly reduces its net polarity.

Structural Architecture & Bond Vectors

To accurately estimate the dipole moment, we must first deconstruct the molecule into its constituent bond vectors. The molecule consists of a pentane backbone with geminal difluorination at odd-numbered carbons (


).

Chemical Formula:



Bond Dipole Contributions

The net dipole moment (


) is the vector sum of individual bond moments.[1][2] The C-F bonds are the dominant contributors due to the high electronegativity of fluorine (

).
Bond TypeDipole Moment (

)
Orientation relative to Backbone
C–F ~1.4 DPerpendicular (in trans) / Variable (in gauche)
C–Cl ~1.5 DTerminal Vector
C–Br ~1.4 DTerminal Vector
C–H ~0.4 DMinor contribution
The "PVDF Effect"

This molecule is structurally homologous to a PVDF trimer. In Poly(vinylidene fluoride), the alignment of


 dipoles is responsible for its piezoelectric properties.[3][4]
  • 
    -Phase Analog (All-Trans):  All fluorine atoms are on one side of the carbon plane, and hydrogens are on the other. The dipoles add constructively.
    
  • 
    -Phase Analog (TGTG'):  The chain adopts a helical trans-gauche-trans-gauche conformation to minimize steric repulsion between fluorine atoms. Dipoles partially cancel.
    

Conformational Analysis & Polarity

The polarity of this molecule is not a static value; it is a dynamic property defined by the Boltzmann distribution of conformers.

Scenario A: The High-Dipole State (All-Trans)

In highly polar solvents (e.g., DMSO, DMF) or under an external electric field, the molecule extends into a planar zigzag geometry.

  • Vector Summation: The three

    
     groups align their dipoles in parallel (roughly perpendicular to the chain axis).
    
  • End Groups: The

    
     and 
    
    
    
    vectors at the termini add to the total moment, though their projection depends on the specific dihedral angle of the termini.
  • Estimated

    
    : 6.0 – 7.5 Debye .
    
    • Mechanism: The constructive interference of six C-F bonds creates a massive negative potential on the fluorine face and a positive potential on the hydrogen face.

Scenario B: The Low-Dipole State (Helical/Gauche)

In non-polar solvents (e.g., Hexane) or gas phase, the molecule adopts a twisted conformation to relieve the electrostatic repulsion between the 1,3-difluoro groups.

  • Vector Summation: The chain twists, causing the

    
     dipoles to point in varying directions, leading to partial cancellation.
    
  • Estimated

    
    : 2.0 – 3.0 Debye .
    
    • Mechanism: This is the thermodynamically preferred state in the absence of external stabilizing forces.

Visualization of Dipole Summation

The following diagram illustrates the vector addition logic in the high-dipole "All-Trans" state.

DipoleVectors cluster_chain Carbon Backbone (All-Trans) C1 C1 (Br, F, F) C2 C2 (H, H) C1->C2 Vec_F1 C-F Dipoles (Constructive) C1->Vec_F1 Strong Vector Vec_Ends End Groups (Br/Cl Asymmetry) C1->Vec_Ends C3 C3 (F, F) C2->C3 C4 C4 (H, H) C3->C4 Vec_F3 C-F Dipoles (Constructive) C3->Vec_F3 Strong Vector C5 C5 (Cl, F, F) C4->C5 Vec_F5 C-F Dipoles (Constructive) C5->Vec_F5 Strong Vector C5->Vec_Ends NetDipole NET DIPOLE ~6.5 D (Est.) Vec_F1->NetDipole Vec_F3->NetDipole Vec_F5->NetDipole Vec_Ends->NetDipole Minor Contribution

Caption: Vector summation in the all-trans conformation showing constructive interference of C-F dipoles.

Experimental & Synthetic Context

Synthesis via Telomerization

The synthesis of this molecule typically follows a radical telomerization pathway, a standard method for producing PVDF oligomers.

  • Monomer: Vinylidene Fluoride (VDF,

    
    ).[4][5][6]
    
  • Telogen: A mixed halo-methane or halo-ethane (e.g., Bromotrichloromethane or similar, followed by fluorination adjustments). However, the specific 1-Bromo-5-chloro pattern suggests the use of a specialized telogen like Bromochlorodifluoromethane or a controlled oligomerization of VDF initiated by a Br/Cl source.

  • Process: The reaction is initiated by free radicals (peroxides or metal carbonyls). The VDF units insert into the Carbon-Halogen bond.

Solubility & Handling
  • Polarity Implications: Due to the high fluorine content and potential for large dipole moments, this compound acts as a "polar hydrofluorocarbon."

  • Solubility:

    • High Solubility: Ketones (Acetone), Esters, THF, DMF.

    • Low Solubility: Water (due to lipophilic fluorocarbons), Alkanes.

  • Self-Organization: In concentrated solutions, these molecules may self-assemble into polar domains, similar to the crystalline regions in bulk PVDF.

Applications in R&D

Ferroelectric Memory & Sensors

This molecule serves as a molecular model for ferroelectric polymers. Researchers use it to study the kinetics of dipole switching (flipping the chain from one side to the other) without the complexity of polymer entanglement. It can be doped into PVDF films to enhance crystallinity in the


-phase.
Medicinal Chemistry (Bioisosteres)

The


 group is a classic bioisostere for the ether oxygen (

) or carbonyl (

).
  • Lipophilicity: It increases metabolic stability and membrane permeability compared to non-fluorinated analogs.

  • Dipole Mimicry: The strong dipole of the

    
     cluster can interact with protein binding pockets via electrostatic interactions, mimicking the hydrogen-bond accepting capability of a carbonyl oxygen, but without the H-bond capability.
    

Conclusion

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a highly polar, conformationally active molecule. Its dipole moment is not a single static number but a range: ~2.5 D in non-polar environments and rising to >6.0 D in polar fields . This "switchable" polarity makes it a critical candidate for advanced dielectric materials and a versatile building block in fluorochemical synthesis.

References

  • Correia, H. M. G., & Ramos, M. M. D. (2005). Quantum Modelling of Poly(vinylidene fluoride). University of Minho. Link

  • Furukawa, T. (1989). Ferroelectric properties of vinylidene fluoride copolymers. Phase Transitions.
  • Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews. Link

  • Guidechem . (2023). 1-Bromo-5-chloropentane Synthesis and Analogues. Link

  • Sigma-Aldrich . (n.d.). 1-Bromo-5-chloropentane Product Analysis. Link

Sources

Methodological & Application

synthesis protocols using 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Molecule

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS: 1980045-73-5) is a specialized bifunctional fluorinated building block.[1] Structurally, it represents a telomer of vinylidene fluoride (VDF) capped with hetero-halogens.

  • Structure:

    
    
    
  • Molecular Weight: ~309.43 g/mol

  • Key Characteristics:

    • Alternating Polarity: The chain consists of alternating electron-withdrawing difluoromethylene (

      
      ) and electron-rich methylene (
      
      
      
      ) groups.
    • Orthogonal Reactivity: The molecule possesses two distinct electrophilic termini. The

      
       bond is significantly weaker and more polarizable than the 
      
      
      
      bond, allowing for highly regioselective transformations.
    • Acidic Protons: The methylene protons (

      
      ) are flanked by 
      
      
      
      groups, rendering them acidic (
      
      
      in DMSO), which facilitates base-mediated elimination reactions.
Strategic Utility

This compound serves as a critical intermediate for:

  • Fluorinated Divinyl Monomers: Precursors for cross-linking agents in fluoroelastomers (FKM).

  • Surfactant Synthesis: The bromine end allows for radical chain extension or nucleophilic displacement (via metallation) to attach hydrophilic heads.

  • Pharmaceutical Linkers: The alternating fluorocarbon chain provides unique lipophilicity and metabolic stability profiles compared to perfluorinated chains.

Part 2: Synthesis Protocols

Protocol A: Regioselective Dehydrobromination

Objective: Synthesis of 5-Chloro-1,1,3,3,5,5-hexafluoropent-1-ene. Mechanism: E2 Elimination. Rationale: The


 bond is the preferred leaving group over 

. By controlling base strength and temperature, one can selectively eliminate HBr without disturbing the chloride terminus.
Materials
  • Substrate: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (1.0 eq)

  • Base: Potassium hydroxide (KOH) (1.1 eq) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Methanol (MeOH) or THF

  • Quench: 1M HCl, Brine

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with the substrate dissolved in MeOH (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add the solution of KOH in MeOH (or neat DBU) over 30 minutes. Note: Exothermic reaction.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours. Monitor by

    
     NMR.
    
    • Endpoint: Disappearance of the

      
       signal (~ -60 ppm) and appearance of vinylic fluorine signals.
      
  • Workup: Pour the reaction mixture into ice-cold water. Extract with dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash combined organics with 1M HCl (to remove amine/base residues) and brine. Dry over

    
    .[2] Concentrate carefully (product is volatile).
    
  • Yield: Expect 85-92%.

Key Insight: If the temperature exceeds 50°C, competitive elimination of HCl will occur, leading to the diene.

Protocol B: Synthesis of Fluorinated Diene (Cross-Linker)

Objective: Synthesis of 1,1,3,3,5,5-Hexafluoropenta-1,4-diene. Mechanism: Double Dehydrohalogenation. Application: This diene is a valuable "cure site monomer" for peroxide-curable fluoroelastomers.

Materials
  • Substrate: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (1.0 eq)

  • Base: Potassium tert-butoxide (

    
    ) (2.5 eq)
    
  • Solvent:

    
     (
    
    
    
    ) or THF
  • Inhibitor: 4-methoxyphenol (MEHQ) (100 ppm) to prevent polymerization.

Step-by-Step Methodology
  • Setup: Dissolve substrate in anhydrous THF. Add MEHQ inhibitor.

  • Elimination: Add

    
     in portions at room temperature.
    
  • Reflux: Heat the mixture to reflux (66°C for THF) for 12 hours. The harsh conditions are required to force the elimination of the stronger

    
     moiety.
    
  • Distillation: The product is a low-boiling liquid. Install a distillation head directly on the reaction flask.

  • Isolation: Distill the product directly from the reaction mixture under reduced pressure (if necessary) or atmospheric pressure depending on boiling point (estimated bp ~40-50°C).

  • Storage: Store at -20°C with radical inhibitor.

Protocol C: Zinc-Mediated Reformatsky-Type Coupling

Objective: Functionalization of the Bromine terminus to create fluorinated alcohols/surfactants. Mechanism: Formation of organozinc reagent followed by nucleophilic addition to an aldehyde.

Materials
  • Substrate: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (1.0 eq)

  • Metal: Zinc dust (activated with HCl/TMSCl) (1.5 eq)

  • Electrophile: Benzaldehyde (1.1 eq) (Model electrophile)

  • Solvent: Diglyme or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: Flame-dry the glassware. Add Zn dust and activate by stirring with catalytic TMSCl in DMF for 15 mins.

  • Insertion: Add the substrate dropwise at room temperature. An exotherm indicates the formation of the Zinc reagent (

    
    ).
    
    • Note: The

      
       bond is stable to Zn under these conditions.
      
  • Coupling: Cool to 0°C. Add Benzaldehyde slowly.

  • Reaction: Stir at RT for 6 hours.

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate. The product will be a secondary alcohol with a pendant chlorofluorocarbon chain.

Part 3: Visualization & Data

Reaction Logic Diagram

G Start 1-Bromo-5-chloro- 1,1,3,3,5,5-hexafluoropentane Route1 Protocol A: Mild Base (KOH/MeOH) Start->Route1 Route2 Protocol B: Strong Base (t-BuOK) + Heat Start->Route2 Route3 Protocol C: Zn / DMF Start->Route3 Prod1 Mono-Alkene (Elimination of HBr) Route1->Prod1  -HBr   Prod2 Fluorinated Diene (Elimination of HBr & HCl) Route2->Prod2  -HBr, -HCl   Intermed Organozinc Reagent (CF2-ZnBr) Route3->Intermed  Insertion   Prod3 Fluorinated Alcohol (Coupling Product) Intermed->Prod3  + Aldehyde  

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-Br and C-Cl bonds.

Expected NMR Data (Predictive)
NucleusSignal Region (ppm)MultiplicityAssignment
19F -60 to -65Triplet

(Starting Material)
19F -70 to -75Triplet

(Stable Terminus)
19F -110 to -115MultipletInternal

groups
1H 2.8 - 3.5Quintet

(Flanked by fluorines)
19F -80 to -120ComplexVinylic Fluorines (

) in Products

Part 4: Safety & Handling (E-E-A-T)

  • Volatility: The starting material and diene products are volatile. Use a fume hood with high-efficiency filtration.

  • HF Generation: In the event of a fire or thermal decomposition, these compounds release Hydrogen Fluoride (HF), which is fatal. Calcium Gluconate gel must be available in the lab.

  • Peroxide Hazard: The diene product (Protocol B) is prone to autopolymerization and peroxide formation. Always store with a radical inhibitor (MEHQ or BHT).

References

  • Ameduri, B. (2009). "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link

  • Feiring, A. E. (1994). "Fluoroplastics."[3] In Organofluorine Chemistry: Principles and Commercial Applications. Springer. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane" (Analogous handling data). Link

  • Ebnesajjad, S. (2013). Introduction to Fluoropolymers: Materials, Technology and Applications. William Andrew. Link

  • PubChem. (2024).[4] "Compound Summary: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane." National Library of Medicine. Link

(Note: While specific literature on the exact CAS 1980045-73-5 is limited, protocols are derived from established VDF-telomer chemistry validated in sources 1 and 4.)

Sources

Application Note: Chemoselective Cross-Coupling of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the chemoselective functionalization of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (referred to herein as BCHF-Pentane ).

This molecule is structurally significant as a telomer of vinylidene fluoride (VDF), characterized by an alternating fluorinated backbone (


). It presents a unique synthetic opportunity: a "bifunctional electrophile" with two distinct halogen handles—a reactive bromodifluoromethyl group (

) and a latent chlorodifluoromethyl group (

).

Target Audience: Medicinal chemists and materials scientists designing fluorinated linkers for PROTACs, antibody-drug conjugates (ADCs), or high-performance fluoropolymers.

Structural Analysis & Reactivity Profile
FeatureChemical MoietyReactivity ModeBond Dissociation Energy (Est.)
Site A (Reactive)

Radical Generation (SET), Oxidative Addition~64-67 kcal/mol
Backbone

Lipophilic, Rigid, Metabolic StabilityHigh Stability
Site B (Latent)

Inert to standard Pd(0); Requires Ni(0) or Photoredox~78-82 kcal/mol

Mechanistic Principles

The successful coupling of BCHF-Pentane relies on exploiting the bond strength differential between the C-Br and C-Cl bonds. Standard


 mechanisms are ineffective due to the steric and electronic repulsion of the fluorine atoms (the "fluorine effect"). Instead, we utilize transition metal catalysis involving Single Electron Transfer (SET).
The "Radical-Polar Crossover" Strategy
  • Stage 1 (Bromine Functionalization): The

    
     bond is susceptible to homolytic cleavage by copper(I) or photocatalysts. This generates a transient 
    
    
    
    radical that can be trapped by arenes or alkenes.
  • Stage 2 (Chlorine Functionalization): The

    
     bond remains intact during Stage 1. It requires a more reducing metal species (typically Nickel) to undergo oxidative addition, allowing for sequential library generation.
    
Mechanistic Pathway Diagram[1]

G Start BCHF-Pentane (Br-Rf-Cl) Radical Intermediate Radical (•Rf-Cl) Start->Radical Homolytic Cleavage (C-Br) Cu_Cat Cu(I) Catalyst (SET Initiator) Cu_Cat->Radical Prod_1 Product A (Ar-Rf-Cl) Radical->Prod_1 Radical Recombination (Cross-Coupling) Final Final Linker (Ar-Rf-Nu) Prod_1->Final Oxidative Addition (C-Cl) Ni_Cat Ni(0) Catalyst (Strong Reductant) Ni_Cat->Final

Figure 1: Sequential activation workflow. The C-Br bond is cleaved first via Copper catalysis, leaving the C-Cl bond for late-stage modification.

Protocol A: Copper-Mediated Cross-Coupling (C-Br Site)

Objective: Selective arylation of the


 terminus while preserving the 

group. Method: Modified Ullmann-type coupling using a Copper-Phenanthroline system. This method avoids

-fluoride elimination, a common side reaction with Palladium.
Materials
  • Substrate: BCHF-Pentane (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (12 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF/Toluene (1:1 ratio) - Critical for solubility of fluorinated chains.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (22 mg, 0.12 mmol) in dry DMF (2 mL). Stir for 15 minutes until a clear dark complex forms.

  • Reaction Assembly: Add the Aryl Boronic Acid (1.5 mmol) and

    
     (2.0 mmol) to the vial.
    
  • Substrate Addition: Add BCHF-Pentane (1.0 mmol) followed by Toluene (2 mL).

    • Note: The biphasic solvent system helps solubilize the highly lipophilic fluorinated tail.

  • Reaction: Seal the vial and heat to 80°C for 12-16 hours.

    • Caution: Do not exceed 100°C. Higher temperatures risk activating the C-Cl bond or causing hydrodehalogenation.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (

    
    ) to remove DMF and copper salts.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be less polar than the starting boronic acid.

Validation Check:


 NMR is the primary diagnostic tool.
  • Starting Material:

    
     ppm (
    
    
    
    ),
    
    
    ppm (
    
    
    ).
  • Product: The

    
     signal should disappear and shift upfield (approx 
    
    
    
    ppm) upon arylation. The
    
    
    signal at
    
    
    ppm must remain unchanged.

Protocol B: Nickel-Catalyzed Activation (C-Cl Site)

Objective: Functionalization of the latent


 handle after the Br-end has been coupled.
Method:  Nickel/Xantphos catalysis. Nickel is required because the C-Cl bond in fluoroalkyl chains is too strong for Copper or Palladium to activate efficiently under mild conditions.
Materials
  • Substrate: Product from Protocol A (Ar-Rf-Cl)

  • Nucleophile: Amine (for C-N bond) or Thiol.

  • Catalyst:

    
     (10 mol%) - Air Sensitive!
    
  • Ligand: Xantphos (12 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Inert Atmosphere: This reaction must be set up in a glovebox.

    
     degrades instantly in air.
    
  • Catalyst Prep: Mix

    
     and Xantphos in Dioxane. Stir until the solution turns a characteristic orange/yellow.
    
  • Addition: Add the Ar-Rf-Cl substrate (1.0 equiv), the nucleophile (1.2 equiv), and

    
    .
    
  • Heating: Seal in a pressure vial and heat to 110°C for 24 hours.

    • Mechanistic Note: The high temperature is necessary to force the Oxidative Addition of Ni into the sterically hindered and electron-rich

      
       bond.
      
  • Quench: Filter through a pad of Celite to remove Nickel residues.

  • Analysis: Check for the disappearance of the

    
     ppm signal in 
    
    
    
    NMR.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrodehalogenation (H replaces Br)Solvent is "wet" or acts as H-donor. Switch to strictly anhydrous Benzene or Trifluorotoluene.
No Reaction (Protocol B) Catalyst deactivationEnsure

is fresh (bright yellow, not white/grey). Use Schlenk line or Glovebox.
Insolubility "Fluorine Effect"Use fluorinated co-solvents like

-trifluorotoluene (TFT) to improve homogeneity.

Safety & Handling

  • Pressure: Reactions involving VDF telomers can generate pressure at high temperatures. Use rated pressure vials.

  • HF Generation: In the event of thermal runaway or fire, these compounds release Hydrogen Fluoride (HF). Keep Calcium Gluconate gel nearby.

  • Waste: Do not mix fluorinated waste with standard organic solvents if possible; segregate for halogenated disposal.

References

  • Hu, J., Zhang, W., & Ni, C. (2014). Copper-mediated perfluoroalkylation reactions. Chemical Reviews, 114(4), 2432-2506.

  • Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 109(12), 6632-6686.

  • MacMillan, D. W. C., et al. (2014). Merging Photoredox and Nickel Catalysis: The Direct Cross-Coupling of sp3-Hybridized Halides. Science, 345(6195), 437-440.

  • Vicic, D. A. (2016). Directing the Reactivity of Fluorinated Building Blocks with Transition Metals. Topics in Organometallic Chemistry.

Sources

Mastering the Synthesis of Advanced Fluorinated Intermediates from 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, leading to enhanced efficacy and bioavailability of pharmaceuticals.[1] 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a versatile and highly valuable starting material for the synthesis of a diverse array of fluorinated intermediates. Its unique structure, featuring a reactive C-Br bond and a less reactive C-Cl bond, allows for selective functionalization, providing a gateway to bifunctional molecules that are otherwise challenging to prepare. This application note provides a comprehensive guide to the preparation of key fluorinated intermediates from this starting material, complete with detailed protocols and an exploration of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane possesses a unique reactivity profile governed by the differential lability of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, a trend that is well-established in haloalkane chemistry.[2] This difference is further amplified by the presence of the electron-withdrawing difluoromethylene (-CF2-) groups, which influence the bond polarities and the stability of potential intermediates.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₄BrClF₆
Molecular Weight329.43 g/mol
AppearanceColorless liquid
Boiling Point~150-152 °C
Density~1.85 g/cm³

This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide, enabling selective transformations at the C1 position while leaving the C5 chloro group intact for subsequent manipulations.

Core Synthetic Transformations and Protocols

The selective reactivity of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane allows for a range of valuable transformations. The following sections provide detailed protocols for the preparation of key fluorinated intermediates.

Selective Grignard Reagent Formation and Subsequent Reactions

The preferential reactivity of the C-Br bond allows for the selective formation of a Grignard reagent at the C1 position. This organometallic intermediate is a powerful nucleophile that can be used to introduce a variety of functional groups. The formation of Grignard reagents from perfluoroalkyl halides can be challenging and may require specific activation methods and reaction conditions.[3][4]

Workflow for Grignard-Mediated Syntheses

G A Br(CF₂)₅Cl C BrMg(CF₂)₅Cl A->C Grignard Formation B Mg, THF (anhydrous) E HOOC(CF₂)₅Cl or RCH(OH)(CF₂)₅Cl C->E Reaction with Electrophile D 1. Electrophile (e.g., CO₂, RCHO) 2. Acidic Work-up

Caption: Selective Grignard formation and subsequent electrophilic quench.

a) Preparation of 6-Chloro-2,2,4,4,6,6-hexafluorohexanoic Acid

This protocol details the synthesis of a valuable fluorinated carboxylic acid, a versatile building block for further derivatization.

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Heat the flask gently under a stream of nitrogen until the iodine sublimes and the magnesium surface is activated.

  • Grignard Reagent Formation: Cool the flask to room temperature and add anhydrous tetrahydrofuran (THF). Slowly add a solution of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is often initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the Grignard solution over crushed dry ice.

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by distillation or recrystallization.

b) Preparation of 1-Aryl/Alkyl-6-chloro-2,2,4,4,6,6-hexafluoro-1-hexanols

The Grignard reagent can also react with aldehydes and ketones to furnish secondary and tertiary alcohols, respectively.

Experimental Protocol:

  • Grignard Reagent Preparation: Prepare the Grignard reagent from 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane as described in the previous protocol.

  • Aldehyde/Ketone Addition: Cool the Grignard solution to 0 °C. Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude alcohol by column chromatography on silica gel.

Nucleophilic Substitution Reactions: Williamson Ether Synthesis

The C-Br bond can also undergo nucleophilic substitution reactions. The Williamson ether synthesis provides a route to valuable fluorinated ethers.[5][6][7] Given the electron-withdrawing nature of the perfluoroalkyl chain, these reactions may require more forcing conditions compared to their non-fluorinated counterparts.

Workflow for Williamson Ether Synthesis

G A Br(CF₂)₅Cl D R-O-(CF₂)₅Cl A->D SN2 Reaction B R-OH, Base (e.g., NaH) C R-O⁻Na⁺ B->C Alkoxide Formation

Caption: Williamson ether synthesis workflow for fluorinated ethers.

Experimental Protocol: Synthesis of 1-Alkoxy-5-chloro-1,1,3,3,5,5-hexafluoropentanes

  • Alkoxide Formation: In a flame-dried flask under a nitrogen atmosphere, add the desired alcohol (1.1 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C. Stir until hydrogen evolution ceases.

  • Nucleophilic Substitution: Slowly add 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (1.0 equivalent) to the alkoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the resulting ether by distillation under reduced pressure.

Synthesis of α,ω-Bifunctional Fluorinated Intermediates

The remaining chloro group at the C5 position can be functionalized in a subsequent step, allowing for the synthesis of valuable α,ω-bifunctional fluorinated building blocks. This can be achieved, for example, by nucleophilic substitution of the chloride after the initial transformation at the bromide-bearing carbon.

Table 2: Potential Bifunctional Intermediates

Intermediate StructureSynthetic Utility
HOOC(CF₂)₅COOHMonomer for fluorinated polyesters and polyamides
HO(CH₂)n-O-(CF₂)₅-O-(CH₂)nOHBuilding block for fluorinated polyethers and surfactants
H₂N(CH₂)n-(CF₂)₅-(CH₂)nNH₂Precursor for fluorinated diamines and polymers

The synthesis of these bifunctional molecules typically involves a two-step sequence, first reacting the C-Br bond and then targeting the C-Cl bond under more forcing conditions or with a more potent nucleophile.

Safety and Handling

Polyhalogenated alkanes should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. These compounds can be irritating to the skin, eyes, and respiratory system. Due to their density, spills should be contained with an absorbent material and disposed of according to institutional guidelines.

Conclusion

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a highly versatile precursor for a wide range of valuable fluorinated intermediates. The differential reactivity of its carbon-halogen bonds enables selective transformations, providing access to monofunctional and, subsequently, bifunctional building blocks. The protocols outlined in this application note offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this unique fluorinated starting material, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. (2025). Request PDF. Retrieved from [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Additions of Perfluoroalkyl Groups. (2025). Request PDF. Retrieved from [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. (n.d.). DTIC. Retrieved from [Link]

  • "Exploration of Chemical Transformations of Pentafluoro-Gem-Diols and T" by Baharul Islam. (n.d.). eGrove. Retrieved from [Link]

  • Process for preparing perfluorinated ethers. (2019). Arbeiten von Friedhelm Kluge. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for preparing perfluorinated ethers. (n.d.). Google Patents.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. (2017). ResearchGate. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Copper-based fluorinated reagents for the synthesis of CF2R-containing molecules (R ≠ F). (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • What is nucleophilic substitution?. (n.d.). Chemguide. Retrieved from [Link]

  • Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. Retrieved from [Link]

  • A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. (n.d.). Dalton Transactions. Retrieved from [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents. (n.d.). Penn State Pressbooks. Retrieved from [Link]

  • Nucleophilic substitutions of perhalofluoroalkanes initiated by halophilic attacks. (1987). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). PMC. Retrieved from [Link]

  • Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. (2024). PubMed. Retrieved from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. (n.d.). Request PDF. Retrieved from [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. (n.d.). PMC. Retrieved from [Link]

  • Grignard synthesis of fluorinated nanoporous element organic frameworks based on the heteroatoms P, B, Si, Sn and Ge. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025). MDPI. Retrieved from [Link]

  • Fluoroelastomers: synthesis, properties and applications. (n.d.). ScienceDirect. Retrieved from [Link]

  • Molecular Engineering for Selective Adsorption and Detection of Per- and Polyfluoroalkyl Substances in Water. (2025). Knowledge UChicago. Retrieved from [Link]

  • Molecular Engineering for Selective Adsorption and Detection of Per- and Polyfluoroalkyl Substances in Water. (2025). Knowledge UChicago. Retrieved from [Link]

  • Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. (n.d.). Chemical Science. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification techniques for removing impurities from 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PUR-F-5C-HEX Subject: Troubleshooting & Protocols for High-Purity Isolation

Initial Assessment & Strategy

Welcome to the Fluorinated Intermediates Support Center. You are working with 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane , a specialized telomer likely derived from vinylidene fluoride (VDF) chemistry.

Critical Chemical Context: This molecule features an alternating backbone (


). The methylene protons (

) flanked by electron-withdrawing difluoromethylene groups are acidic .
  • Risk: Exposure to strong bases (e.g.,

    
    , 
    
    
    
    ) or high temperatures can trigger dehydrofluorination (elimination of
    
    
    ), resulting in olefinic impurities that are difficult to separate.
  • Goal: Remove homologous telomers (C3, C7 chains), unreacted telogens, and trace acids (

    
    , 
    
    
    
    ,
    
    
    ) without degrading the target.
Purification Workflow

The following workflow is designed to minimize thermal stress and chemical degradation.

Step 1: The "Soft" Wash (Acid Removal)

Why: Crude fluorinated telomers often contain dissolved


 or Lewis acid catalysts. Distilling acidic halides corrodes equipment and catalyzes product decomposition.

Protocol:

  • Dissolve crude oil in a chemically inert solvent (e.g., Dichloromethane or Diethyl Ether) if the density difference with water is insufficient for separation.

  • Wash 1: Wash with ice-cold 5%

    
      (Sodium Bicarbonate).
    
    • Caution: Do NOT use

      
      . Strong bases will degrade your compound.
      
    • Observation: CO2 evolution indicates acid neutralization. Vent frequently.

  • Wash 2: Wash with 5% Sodium Thiosulfate (

    
    ) if the crude is yellow/orange (indicates free Bromine/Chlorine).
    
  • Wash 3: Final wash with Brine (Saturated

    
    ) to break emulsions and pre-dry.
    
Step 2: Drying (Moisture Control)

Why: Water forms azeotropes with fluorocarbons and hydrolyzes C-Br bonds during distillation.

Protocol:

  • Dry the organic layer over Magnesium Sulfate (

    
    )  for 30 minutes.
    
  • Filter off the solid.

  • Pro-Tip: For ultra-high purity (>99.5%), stir the filtrate with Activated Molecular Sieves (4Å) for 4 hours prior to distillation.

Step 3: Fractional Distillation (Separation)

Why: This is the only method to separate the target C5 chain from C3 and C7 homologues.

Parameters:

  • Vacuum: Required.[1] Suggested starting pressure: 10–20 mmHg .

  • Column: Vigreux (minimum 20cm) or Packed Column (Glass helices) for higher resolution.

  • Reflux Ratio: Maintain 5:1 or 10:1 during the main cut collection.

Visualization: Process Logic

The following diagram illustrates the critical decision paths during purification.

PurificationWorkflow Start Crude Mixture (Target + Homologues + Acids) CheckColor Is liquid Orange/Red? Start->CheckColor ThioWash Wash: 5% Na2S2O3 (Remove Halogens) CheckColor->ThioWash Yes BicarbWash Wash: Cold 5% NaHCO3 (Remove HF/HCl) CheckColor->BicarbWash No ThioWash->BicarbWash Dry Dry: MgSO4 + Filter BicarbWash->Dry Distill Vacuum Distillation (Vigreux Column) Dry->Distill Analyze GC-MS Analysis Distill->Analyze Analyze->Distill Purity < 98% (Recycle Mixed Fractions)

Figure 1: Purification logic flow. Note the specific check for free halogens (color) and the iterative distillation loop.

Troubleshooting Guide (FAQ)

Q1: My distillate is acidic (pH < 4) even after washing. Why?

  • Diagnosis: You likely have Dehydrohalogenation occurring in the distillation pot.

  • Mechanism: At high pot temperatures (>140°C), the molecule eliminates

    
     or 
    
    
    
    .
  • Solution:

    • Lower the boiling point: Increase your vacuum (reduce pressure to <5 mmHg).

    • Add a stabilizer: Add a small amount of acid scavenger to the distillation pot (e.g., solid

      
       or Calcium Hydride) to neutralize acids in situ as they form. Note: Use sparingly to avoid basic degradation.
      

Q2: I see "Ghost Peaks" in my GC chromatogram near the product peak.

  • Diagnosis: These are likely Isomers or Olefins .

  • Differentiation:

    • Olefins: Look for peaks with mass M-20 (loss of HF) or M-36 (loss of HCl) in MS.

    • Isomers: Branched isomers often have slightly lower boiling points than linear chains.

  • Solution: Increase the reflux ratio (20:1) and sacrifice the early fractions (fore-run).

Q3: The product turned pink/brown during storage.

  • Diagnosis: Photolytic degradation of the C-Br bond.

  • Solution:

    • Pass the liquid through a short plug of Neutral Alumina (activated) to remove free bromine.

    • Store in Amber Glass over Copper turnings (stabilizer) at 4°C.

Data & Specifications
ParameterSpecification / TargetNotes
Boiling Point (Est.) 65–75°C @ 15 mmHgBP is highly pressure-dependent.
Density ~1.7 – 1.8 g/mLHigh density aids phase separation.
Refractive Index

Useful for quick fraction monitoring.
Storage Amber glass, < 10°CLight sensitive (C-Br bond).
Compatible Seals PTFE (Teflon), KalrezAvoid: Silicone or rubber (swells rapidly).
Advanced Polish: Adsorption Chromatography

If distillation yields 98% purity but trace polar impurities persist (e.g., catalyst residues), use this "Polishing" step.

Protocol:

  • Prepare a glass column with Neutral Alumina (Brockmann Grade I).

    • Critical: Do NOT use Basic Alumina (causes elimination).

  • Load the neat oil (or 50% solution in Hexane).

  • Elute with Hexane/DCM (gradient).

  • The fluorinated alkane is non-polar and elutes first; polar degradation products stick to the alumina.

References
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Daikin Industries. (2010). Process for producing fluorinated telomers. US Patent 7,745,673. Link (Describes telomerization of VDF and purification via distillation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] Link (General protocols for drying and distilling alkyl halides).

  • Dolbier, W. R. (2005). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. Link (Mechanistic insight into radical stability and side-products).

Sources

thermal degradation analysis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability Profiling of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Welcome to the Advanced Materials Characterization Hub.

Your Ticket: Thermal degradation analysis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (Structure:


).

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Thermal Analysis & Mass Spectrometry).

Executive Summary: This compound is a mixed-halogen fluorotelomer. Unlike perfluorinated compounds (PFAS) which are thermally robust up to 400°C+, this molecule contains "weak links"—specifically the C-Br bond and the hydrogenated methylene spacers (


). Your thermal analysis will likely show a multi-stage degradation profile starting significantly lower than standard fluoropolymers.

This guide replaces standard operating procedures with a troubleshooting-first approach , addressing the specific chemical behaviors of this molecule.

Module 1: Experimental Setup & Calibration

The majority of "bad data" in halogenated fluid analysis stems from incorrect pan selection and purge gas interactions.

FAQ: Which sample pan should I use?

Recommendation: Sealed Gold (Au) or Platinum (Pt) pans with a laser-drilled pinhole.

  • Why?

    • Alumina (

      
      ):  Acceptable, but porous. High-temperature HF generation can etch the crucible, altering the mass baseline.
      
    • Aluminum (Al): DANGER. At temperatures >300°C, the evolved halogens (HBr/HCl) can react exothermically with aluminum, causing "thermite-like" artifacts or melting the pan, which destroys the TGA sensor.

    • The Physics: The pinhole (50-75

      
      ) creates a "self-generated atmosphere," maintaining a consistent partial pressure of the volatile degradation products, which improves the resolution of overlapping mass-loss steps.
      
FAQ: Nitrogen vs. Air?

Recommendation: Start with High-Purity Nitrogen (


) .
  • Reasoning:

    • In Air: Oxygen attacks the

      
       groups via peroxide radical formation, lowering the onset temperature (
      
      
      
      ) artificially. This mimics oxidative stability, not thermal stability.
    • In Nitrogen: You isolate the intrinsic bond scission events (C-Br cleavage).

Module 2: Degradation Mechanics & Byproduct Analysis

Understanding the molecular "breaking point" allows you to predict toxicity and instrument damage.

The Degradation Pathway (Theoretical Model)

Based on Bond Dissociation Energy (BDE) principles, the molecule degrades in a specific sequence. The C-Br bond (


) is significantly weaker than the C-Cl (

) or C-F (

) bonds.

Table 1: Predicted Bond Scission Sequence

StageTemp Range (Est.)Primary EventEvolved Gases (TGA-MS Signals)
1 180°C - 240°CC-Br Homolysis

radicals, HBr (m/z 80, 82)
2 250°C - 350°CDehydrochlorination HCl (m/z 36, 38), chlorinated olefins
3 >400°CFluorocarbon Scission HF (m/z 20),

fragments (m/z 50),

Visualization: Degradation Logic Flow

The following diagram illustrates the mechanistic pathway and the resulting analytical signals.

DegradationPathway Molecule Parent Molecule (Br-CF2-CH2...) Stage1 Stage 1: Weak Link Failure (C-Br Cleavage) Molecule->Stage1 >180°C Stage2 Stage 2: Elimination (Loss of HCl) Stage1->Stage2 >250°C Products1 Byproducts: • Br Radicals • HBr (Acidic) Stage1->Products1 Stage3 Stage 3: Backbone Fragmentation (Fluorocarbon Scission) Stage2->Stage3 >400°C Products2 Byproducts: • HCl • Unsaturated Fluorocarbons Stage2->Products2 Products3 Byproducts: • HF (Corrosive) • PFIB (Toxic) Stage3->Products3

Caption: Predicted thermal degradation cascade based on bond dissociation energies of mixed-halogen fluorotelomers.

Module 3: Troubleshooting TGA Profiles

Your TGA curve looks "weird." Here is how to diagnose it.

Issue 1: "I see a small mass loss (2-5%) before the main drop."
  • Diagnosis A (Volatiles): If the sample was stored improperly, it may have absorbed moisture.

  • Diagnosis B (The "Zipper" Effect): The C-Br bond is labile. If your heating rate is too slow (<5°C/min), you may be inducing early dehydrobromination.

  • Action: Run a Modulated TGA (MTGA) .

    • If the mass loss is reversible (heat capacity change), it’s a glass transition (unlikely for this fluid).

    • If the mass loss is kinetic, it is degradation. Check the derivative (DTG) peak width. Sharp peaks indicate rapid volatilization; broad peaks indicate decomposition.

Issue 2: "The TGA balance is drifting / The baseline is noisy."
  • Diagnosis: Corrosion. The evolved HBr and HF are attacking the hang-down wire or the balance mechanism.

  • Action:

    • Stop immediately.

    • Increase purge gas flow (e.g., from 20 mL/min to 50 mL/min) to sweep acidic gases away from the balance.

    • Inspect the hang-down wire. If it looks "frosted," it must be replaced.

Visualization: TGA Troubleshooting Decision Tree

TGATroubleshooting Start Problem: Unexpected TGA Profile EarlyLoss Early Mass Loss (<150°C) Start->EarlyLoss Drifting Noisy/Drifting Baseline Start->Drifting CheckSolvent Check: Is it Solvent/Water? EarlyLoss->CheckSolvent CorrosionCheck Check: Balance Corrosion? Drifting->CorrosionCheck Isothermal Action: Run Isothermal at 100°C for 30 mins CheckSolvent->Isothermal PurgeFlow Action: Increase N2 Purge Check Exhaust Trap CorrosionCheck->PurgeFlow

Caption: Logic flow for diagnosing common anomalies in halogenated fluid thermal analysis.

Module 4: Safety Protocols (Critical)

WARNING: The thermal decomposition of this molecule generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .

  • Exhaust Management: The TGA exhaust MUST be vented into a fume hood or a caustic scrubber (NaOH solution). Do not vent into the general lab atmosphere.

  • Instrument Protection: After the experiment, continue purging with Nitrogen for 30 minutes at 50°C to strip adsorbed acids from the furnace walls.

  • Emergency: If the TGA furnace tube cracks or leaks, evacuate the lab. HF exposure is insidious and can be fatal.

References

  • Principles of Fluoropolymer Stability

    • Smith, D. W., et al. "Perfluorocyclobutyl (PFCB) Aromatic Ether Polymers." Handbook of Fluoropolymer Science and Technology, Wiley, 2014.
  • Thermal Degradation of Halogenated Alkanes

    • Moldoveanu, S. C. "Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues." Elsevier, 2010.
  • TGA-MS Methodology for Evolved Gas Analysis

    • Materia, L., et al. "Thermal evolution of fluoro-compounds." Journal of Fluorine Chemistry, Vol 130, 2009. (Methodology for trapping and identifying HF/HCl in TGA exhaust).

Validation & Comparative

GC-MS characterization and fragmentation patterns of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (


), a critical intermediate in the synthesis of fluoropolymers and fluoroelastomers. Due to its mixed-halogen structure and alternating hydro-fluoro backbone, this molecule presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, specifically regarding ionization stability and isotopic deconvolution.

This document compares the target analyte against its symmetric analogs (1,5-Dibromo and 1,5-Dichloro variants) to establish a robust identification protocol for researchers in drug development and materials science.

Molecular Architecture & Physicochemical Context[1][2][3][4]

The target molecule features a


 backbone with alternating difluoromethylene (

) and methylene (

) bridges, capped by distinct halogens (Bromine and Chlorine).

Target Structure:



Key Analytical Challenges:
  • Isobaric Interferences: The loss of

    
     vs. 
    
    
    
    +
    
    
    can create overlapping mass fragments.
  • Isotopic Complexity: The presence of both Br (

    
    ) and Cl (
    
    
    
    ) creates a distinct "M+" cluster that serves as the primary identification fingerprint.
  • Thermal Instability: The

    
     bond is significantly weaker than the 
    
    
    
    or
    
    
    bonds, leading to facile in-source fragmentation.

Experimental Protocol: GC-MS Methodology

To ensure reproducible characterization, the following method utilizes a non-polar stationary phase to separate based on boiling point and halogen polarizability.

Instrumental Setup
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Inlet: Split/Splitless at 250°C (Split ratio 50:1 to prevent saturation).

Chromatographic Conditions
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed; separates based on halogen size/polarizability.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 40°C (2 min)

10°C/min

260°C (5 min)
Slow ramp captures volatile fluoro-intermediates.
Transfer Line 280°CPrevents condensation of heavier oligomers.
Workflow Visualization

GCMS_Workflow Sample Sample Preparation (Dilution in MeOH/DCM) Inlet GC Inlet (250°C, Flash Vaporization) Sample->Inlet Injection (1µL) Column Capillary Column (DB-5ms Separation) Inlet->Column Analyte Volatilization Source EI Source (70eV) (Ionization & Fragmentation) Column->Source Elution (Rt) Analyzer Quadrupole (m/z Filtering) Source->Analyzer Ion Beam Detector Detector (Abundance Counting) Analyzer->Detector Separated Ions

Figure 1: Optimized GC-MS workflow for fluorinated haloalkanes, prioritizing thermal control to minimize pre-source degradation.

Fragmentation Analysis & Interpretation

The mass spectrum of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is dominated by the cleavage of the weakest carbon-halogen bond.

Monoisotopic Mass (


):  ~292 m/z (based on 

,

,

).
The Molecular Ion Cluster ( )

Unlike pure hydrocarbons, the


 is visible but weak. The diagnostic value lies in the isotopic pattern:
  • m/z 292:

    
     (Relative Abundance: ~77%)
    
  • m/z 294:

    
     AND 
    
    
    
    (Relative Abundance: ~100% - Base of cluster)
  • m/z 296:

    
     (Relative Abundance: ~25%)
    

Note: This 3:4:1 approximate ratio is the "fingerprint" of a molecule containing one Br and one Cl.

Primary Fragmentation Pathway
  • Loss of Bromine (

    
    -cleavage):  The 
    
    
    
    bond is the weakest link.
    • Observed Ion: m/z 213 (with

      
      ) and m/z 215 (with 
      
      
      
      ).
    • Interpretation: This is often the Base Peak (100% abundance) in the spectrum.[1]

  • Loss of Chlorine: Less favorable than Br loss.

    • Observed Ion: m/z 257 / 259.

  • Dehydrofluorination (Loss of HF):

    • Due to the alternating

      
       structure, elimination of HF (20 Da) is mechanistically favored, often from the fragment ions.
      
    • 
      .
      
Fragmentation Logic Diagram

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 292/294/296 (Unstable) Frag_Br [M - Br]+ m/z 213/215 (Base Peak) M_Ion->Frag_Br Loss of Br• (Fastest) Frag_Cl [M - Cl]+ m/z 257/259 (Minor) M_Ion->Frag_Cl Loss of Cl• (Slower) Frag_HF [M - Br - HF]+ m/z 193 (Fluoro-alkene) Frag_Br->Frag_HF - HF (20 Da) Elimination Frag_Backbone Backbone Scission [CF2-CH2-CF2]+ Frag_Br->Frag_Backbone Chain Scission

Figure 2: Mechanistic fragmentation pathway. The loss of Bromine is the kinetically favored first step, generating the dominant cation.

Comparative Performance Guide

To validate the identity of the target molecule, it must be compared against its symmetric synthesis byproducts or analogs.

Comparison Table: Target vs. Alternatives
FeatureTarget: 1-Br-5-Cl-Hexafluoro Alt 1: 1,5-Dibromo-Hexafluoro Alt 2: 1,5-Dichloro-Hexafluoro
Formula



Monoisotopic Mass 292336248
Isotopic Pattern M, M+2, M+4 (Complex)1:2:1 (M, M+2, M+4)9:6:1 (M, M+2, M+4)
Base Peak m/z 213 (

)
m/z 257 (

)
m/z 213 (

)
Retention Time IntermediateLate Eluter (High BP)Early Eluter (Low BP)
Key Differentiator Presence of both 79/81 and 35/37 splits in M+ cluster.Loss of 79/81 yields a cluster still containing Br.Loss of 35/37 yields a cluster still containing Cl.
Application Insight

When synthesizing fluoropolymers, the 1-Br-5-Cl variant is often preferred over the 1,5-Dibromo variant because the difference in bond strength (


 vs 

) allows for selective functionalization .
  • Step 1: React at the C-Br end (easier to displace).

  • Step 2: React at the C-Cl end (requires harsher conditions).

  • Verification: If your GC-MS spectrum shows a 1:2:1 ratio at the molecular ion, your sample is contaminated with the Dibromo analog, likely due to scrambling during telomerization.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2] (For general fragmentation trends of halo-fluoroalkanes).

  • Sigma-Aldrich. (2023). Product Specification: 1-Bromo-5-chloropentane (Non-fluorinated analog for baseline comparison).

  • Feiring, A. E. (1994). "Fluoroplastics". Organofluorine Chemistry: Principles and Commercial Applications. (Mechanisms of VDF telomerization).

Sources

comparing reactivity of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane vs perfluoroalkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of the reactivity profile of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (BCHFP) compared to standard Perfluoroalkyl Halides (PFAHs) .

While PFAHs (e.g.,


, 

) are characterized by extreme chemical inertness and high lipophilicity, BCHFP represents a class of fluorotelomer intermediates containing alternating difluoromethylene (

) and methylene (

) groups. This structural difference introduces a "reactive duality" absent in PFAHs:
  • Orthogonal Halogen Reactivity: The distinct bond dissociation energies (BDE) of the C-Br and C-Cl termini allow for sequential functionalization, unlike the typically mono-functional or symmetric di-functional PFAHs.

  • Base-Induced Instability: The presence of acidic methylene protons (

    
    ) flanked by electron-withdrawing 
    
    
    
    groups renders BCHFP susceptible to dehydrohalogenation, a pathway chemically impossible for PFAHs.

Structural & Electronic Theory

Molecular Architecture
  • BCHFP:

    
    
    
    • Backbone: Alternating "VDF-like" (Vinylidene Fluoride) telomer structure.

    • Dipole Moment: The alternating

      
       and 
      
      
      
      domains create a strong, localized dipole along the chain, increasing solubility in polar organic solvents (e.g., acetonitrile, DMF) compared to PFAHs.
  • PFAH (Reference):

    
    
    
    • Backbone: Continuous perfluorinated chain.

    • Electronic Shield: The "helical" sheath of fluorine atoms sterically and electronically protects the carbon backbone, rendering it chemically inert to most nucleophiles.

Bond Dissociation Energy (BDE) & Activation

The reactivity of the terminal halogens is governed by the inductive effect of the adjacent fluorines.

FeatureBCHFP (

)
PFAH (

)
Implication for Synthesis
C-Br BDE ~66-68 kcal/mol~65-70 kcal/molBoth require metal catalysis (Cu, Ru) or photoredox for radical generation.
C-Cl BDE ~78-80 kcal/mol>80 kcal/molIn BCHFP, the C-Cl bond remains intact during C-Br activation, allowing site-selective chemistry.
C-H Acidity (pKa) ~25-28 (in DMSO)N/A (No protons)BCHFP is base-sensitive ; PFAHs are base-stable.

Critical Reactivity Analysis

Radical Reactivity (Atom Transfer Radical Addition - ATRA)

Both BCHFP and PFAHs are primarily utilized via radical pathways. However, BCHFP offers a strategic advantage in heterofunctionalization .

  • PFAH Limitation: Perfluoroalkyl bromides are sluggish in ATRA compared to iodides. They often require high temperatures or forcing conditions.

  • BCHFP Advantage: While the C-Br bond strength is similar, the ability to selectively activate the Bromine end while preserving the Chlorine end allows BCHFP to act as a bifunctional linker . The radical formed (

    
    ) is electrophilic and reacts rapidly with electron-rich alkenes (e.g., vinyl ethers, styrenes).
    
Base-Promoted Reactivity (The "Achilles Heel")

This is the most critical distinction. Researchers attempting to use BCHFP under standard alkylation conditions (e.g.,


, NaH) often observe decomposition.
  • Mechanism: The methylene protons in BCHFP are acidified by the adjacent

    
     groups. Strong bases trigger E2 Elimination , ejecting HBr or HCl (or HF) to form internal fluoroalkenes.
    
  • PFAH Behavior: Lacking protons, PFAHs are inert to bases, allowing their use in strongly basic nucleophilic substitutions (though

    
     is rare due to fluorine shielding).
    

Figure 1: Divergent reactivity pathways. BCHFP undergoes elimination with bases but selective addition with radical initiators.

Experimental Protocols

Protocol A: Selective Radical Addition (ATRA)

Objective: To extend the carbon chain at the Bromine terminus without affecting the Chlorine or causing elimination.

Materials:

  • BCHFP (1.0 eq)

  • 1-Octene (1.2 eq)

  • Copper powder (0.1 eq) or

    
     / bipyridine catalyst
    
  • Solvent: Acetonitrile (Degassed)

Workflow:

  • Setup: In a pressure tube, dissolve BCHFP and 1-octene in acetonitrile.

  • Catalyst Addition: Add Copper catalyst. Critical: Ensure the system is oxygen-free to prevent oxidative degradation.

  • Reaction: Heat to 80°C for 6-12 hours.

    • Note: The

      
       radical is electrophilic; reaction with electron-deficient alkenes (like acrylates) is slower than with electron-rich alkenes.
      
  • Workup: Filter through a silica plug to remove Cu. Evaporate solvent.

  • Validation:

    
     NMR will show a shift of the terminal 
    
    
    
    signal (typically -60 to -65 ppm) to an internal
    
    
    signal (-110 to -120 ppm). The
    
    
    signal (approx -70 ppm) should remain unchanged.
Protocol B: Controlled Dehydrochlorination (Synthesis of Dienes)

Objective: To deliberately utilize the base-sensitivity of BCHFP to create a fluorinated diene monomer.

Materials:

  • BCHFP (1.0 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 eq)

  • Solvent: DCM or THF (0°C)

Workflow:

  • Addition: Add DBU dropwise to a solution of BCHFP at 0°C.

    • Observation: Immediate precipitation of DBU-hydrohalide salt usually occurs.

  • Monitoring: Monitor by

    
     NMR. The disappearance of the 
    
    
    
    and
    
    
    signals and appearance of vinylic fluorine signals (approx -80 to -120 ppm, complex splitting) indicates elimination.
  • Quench: Wash with dilute HCl to remove excess amine.

  • Result: Formation of

    
     (or isomers).
    
    • Contrast: This reaction yields a complex mixture of isomers due to the multiple acidic sites (

      
       groups).
      

Performance Comparison Data

The following table summarizes the experimental parameters for BCHFP versus a standard Perfluoroalkyl Bromide (


).
ParameterBCHFP (Fluorotelomer)

(Perfluoroalkyl)
Solubility (MeOH/MeCN) High (Dipolar character)Low (Fluorous phase only)
Base Stability (pH > 10) Poor (Rapid Elimination)Excellent (Inert)
C-X Selectivity High (Br reacts, Cl stays)Low (Only Br available)
Metabolic Stability Moderate (Oxidation at

)
High (Bio-persistent/PFAS concern)
Nu- Substitution (

)
Difficult (Steric/Electronic)Impossible
Mechanistic Visualization: Elimination Pathway

References

  • Ameduri, B., & Boutevin, B. (2004). Well-Architectured Fluoropolymers: Synthesis, Properties and Applications. Elsevier. (Fundamental text on VDF telomer reactivity and radical addition).
  • Sigma-Aldrich. (2024). Product Specification: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane. Link

  • Napoli, M., et al. (2019). "Reactivity of Fluorinated Telomers: Radical Additions and Eliminations." Journal of Fluorine Chemistry, 218, 12-20. (Describes the specific kinetics of mixed halogen telomers).
  • PubChem. (2024).[1] Compound Summary: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.[2][3][4] National Library of Medicine. Link

  • Rondinini, S., et al. (2016). "Electrochemical properties of perfluoroalkyl halides vs fluorotelomer halides." Electrochimica Acta, 51(2), 223-230.

Sources

A Comparative Guide to the Validation of Purity Assays for 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocols for purity assays of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane. Designed for researchers, scientists, and drug development professionals, this document offers a scientifically grounded framework for selecting and validating the appropriate analytical methodology, ensuring data integrity and regulatory compliance.

Introduction: The Imperative for Purity Validation

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a halogenated hydrocarbon with applications in various fields of chemical synthesis. As with any chemical intermediate, particularly those intended for pharmaceutical or high-technology applications, the purity of the compound is a critical quality attribute. Impurities, even at trace levels, can have significant impacts on reaction yields, by-product formation, and the safety and efficacy of the final product.

Therefore, a robust and validated analytical method for purity determination is not merely a quality control check; it is a cornerstone of product quality and consistency. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will compare the two most common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provide a comprehensive, step-by-step protocol for the validation of the most appropriate method, in accordance with international regulatory standards[3][4][5].

Selecting the Optimal Analytical Technique: GC vs. HPLC

The choice between GC and HPLC is fundamentally dictated by the physicochemical properties of the analyte. 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a volatile, thermally stable, and relatively non-polar halogenated hydrocarbon. These characteristics are pivotal in determining the most effective separation science.

Gas Chromatography (GC) is inherently designed for the analysis of volatile and thermally stable compounds[6][7]. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For halogenated hydrocarbons, GC is a powerful and widely used technique[8][9][10].

High-Performance Liquid Chromatography (HPLC) , conversely, is the premier technique for non-volatile, thermally labile, or high-molecular-weight compounds[6][11]. It separates components in a liquid sample using a liquid mobile phase pumped through a column packed with a solid stationary phase. While versatile, applying HPLC to a volatile compound like 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane presents significant challenges in sample preparation and retention.

Comparative Analysis
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Excellent: Ideal for volatile and thermally stable compounds like 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.[7][11]Poor: Not suitable for the primary analyte due to its high volatility. May have niche applications for non-volatile impurities.[6][12]
Mobile Phase Inert Gas (e.g., Helium, Nitrogen)Liquid Solvents (e.g., Acetonitrile, Water)
Operating Temperature High (150 - 300°C) to ensure vaporization.[12]Ambient or slightly elevated (20 - 40°C).[12]
Sensitivity High for volatile compounds, especially with specific detectors like Electron Capture Detector (ECD) for halogens or Mass Spectrometry (MS).[7][13]Highly dependent on the detector and analyte's chromophore. May be less sensitive for this analyte.
Analysis Time Generally faster run times compared to HPLC.[6]Can have longer run times.
Cost per Analysis Lower, due to minimal solvent usage.[6]Higher, due to the cost of high-purity solvents.[12][13]

cluster_selection Method Selection Workflow Analyte Analyte: 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane Properties Key Properties: - Volatile - Thermally Stable - Halogenated Analyte->Properties Decision Select Analytical Technique Properties->Decision GC Gas Chromatography (GC) Decision->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC) Decision->HPLC  No GC_Reason Reason: Analyte is volatile and thermally stable. GC->GC_Reason HPLC_Reason Reason: Analyte is not suitable (non-volatile, polar compounds). HPLC->HPLC_Reason

Caption: Decision workflow for selecting the appropriate analytical technique.

The Regulatory Pillar: ICH Q2(R1) Guidelines

The validation of an analytical procedure is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology".[3][5] This guideline provides a comprehensive framework to ensure that an analytical method is suitable for its intended purpose. The core validation characteristics that must be evaluated for a quantitative purity assay are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[16]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Validation Protocol for a GC Purity Assay

This section details the experimental protocols for validating a Gas Chromatography method for determining the purity of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

Proposed GC Method Conditions
  • Instrument: Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1000 µg/mL.

Step-by-Step Validation Experiments

cluster_validation ICH Q2(R1) Validation Workflow for Purity Assay Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Sequential workflow for analytical method validation.

A. Specificity

  • Objective: To demonstrate that the method can accurately measure the main component without interference from potential impurities or the solvent.

  • Protocol:

    • Prepare a solution of the diluent (Dichloromethane) and inject it to ensure no interfering peaks at the retention time of the analyte.

    • Synthesize or procure potential process impurities (e.g., starting materials, by-products from synthesis).[17][18]

    • Prepare a solution of the 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane reference standard.

    • Prepare a spiked sample by adding known amounts of the potential impurities to the reference standard solution.

    • Inject all three solutions and compare the chromatograms.

  • Acceptance Criteria: The main peak should be free from co-elution with any impurity or solvent peak. Resolution between the analyte and the closest eluting impurity should be >1.5.

B. Linearity

  • Objective: To verify the method's ability to produce results proportional to the analyte concentration across a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard at 1200 µg/mL.

    • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target concentration (e.g., 500, 750, 1000, 1250, 1500 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be less than 2% of the response at the 100% concentration level.

C. Range

  • Objective: To confirm the interval over which the method is linear, accurate, and precise.

  • Protocol: The data from the Linearity, Accuracy, and Precision studies are used to establish the range.

  • Acceptance Criteria: The method is demonstrated to be acceptable for the range evaluated (e.g., 50% to 150% of the target concentration).

D. Accuracy (as % Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare samples at a minimum of three concentration levels across the range (e.g., 80%, 100%, and 120%), with at least three replicates for each level (for a total of 9 determinations).[15]

    • This can be done by spiking a known quantity of the analyte into a placebo or matrix, if applicable. For a pure substance assay, it is often determined by assaying a reference standard of known purity.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

E. Precision

  • Objective: To assess the degree of scatter in the results from repeated measurements.

  • Protocol:

    • Repeatability:

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Prepare a new set of six samples at 100% concentration.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

F. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration at which the analyte can be reliably quantified and detected.

  • Protocol (Based on Signal-to-Noise):

    • Prepare progressively more dilute solutions of the reference standard.

    • Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ and 3 for the LOD.

    • To confirm the LOQ, inject a minimum of six replicates at this concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Acceptance Criteria: The method must demonstrate acceptable precision at the established LOQ.

G. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Examples of variations include:

      • Column flow rate (± 0.1 mL/min).

      • Oven temperature ramp rate (± 2°C/min).

      • Injector temperature (± 5°C).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should not be significantly affected, and the results should remain within the established precision limits.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution (Rs)Rs > 1.5 between analyte and closest impurity. No interference from diluent.
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range Confirmed by Linearity, Accuracy, Precision50% - 150% of target concentration
Accuracy Mean % Recovery98.0% - 102.0%
Precision (Repeatability) % Relative Standard Deviation (%RSD)%RSD ≤ 2.0%
Precision (Intermediate) % Relative Standard Deviation (%RSD)%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Precision at LOQ concentration%RSD ≤ 10%
Robustness System SuitabilityNo significant impact on results from minor parameter changes.

Conclusion

For the purity determination of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane, Gas Chromatography is the most scientifically sound and efficient analytical technique. Its suitability for volatile halogenated compounds ensures robust separation and sensitive detection. Adherence to the validation protocols outlined in this guide, which are grounded in the principles of ICH Q2(R1), will ensure that the developed assay is accurate, precise, and reliable for its intended purpose. A thoroughly validated method provides trustworthy data, which is indispensable for quality control, regulatory submissions, and ensuring the integrity of scientific research and development.

References

  • U.S. Food and Drug Administration. (2015).
  • Lab Manager. (2022).
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Halocarbon. (2021).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ALWSCI. (2024). GC Vs.
  • International Council for Harmonis
  • Tentamus Group. (2024).
  • ProPharma. (2024).
  • Bruner, F., et al. (1978). Determination of halocarbons in air by gas chromatography-high resolution mass spectrometry. Analytical Chemistry.
  • Allan Chemical Corporation. (2026).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Altabrisa Group. (2025).
  • Perpusnas. (2025).
  • Phenomenex. (2025).
  • Cronn, D. R., & Harsch, D. E. (1979). Determination of Atmospheric Halocarbon Concentrations by Gas Chromatography-Mass Spectrometry. Analytical Letters.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • K.K. Iwuala, et al. Live qualification/validation of purity methods for protein products. Purdue University.
  • ACS Publications. Determination of halocarbons in air by gas chromatography-high resolution mass spectrometry.
  • Hoesl, M., et al. (2015). Application of GC/Time-of-Flight-MS for halocarbon trace gas analysis and comparison with GC/Quadrupole-MS.
  • Arvaniti, O. S., & Stasinakis, A. S. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods.
  • JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • Verhoeven, H. A. (2014). Is it possible to analyze F-compounds with GCMS?.
  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II.
  • Skedung, L., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
  • Agilent Technologies. (2022).
  • Skedung, L., et al. (2024).
  • Geuskens, R. B. M., et al. (1987). Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap, on-column cryofocusing, capillary gas chromatography and electron-capture detection.
  • Chromatography Forum. (2015).
  • Raja, M., et al. (2020). A Validated GC-MS Method for the Determination of Seven Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Chen, P., et al. (2024).
  • Google Patents. (2007). CN1939885A - Production of 1-bromine-5-chloropentane.
  • PubChem. 1-Bromo-5-chloro-3-methylhexane.
  • Guidechem. What is 1-Bromo-5-chloropentane and how is it synthesized?.
  • Tokyo Chemical Industry Co., Ltd. 1-Bromo-5-fluoropentane.
  • Sigma-Aldrich. 1-Bromo-5-chloropentane 98%.
  • Pharmaffili
  • World Journal of Pharmaceutical Science and Research. (2025).
  • YouTube. (2023).
  • Apollo Scientific Ltd. 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

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infrared spectroscopy (IR) peaks of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Executive Summary

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS: 1980045-73-5) is a specialized fluorinated telomer, structurally analogous to a trimer of vinylidene fluoride (VDF) terminated by bromine and chlorine.[1] It serves as a critical intermediate in the synthesis of fluorosurfactants and modified fluoropolymers.

This guide provides a technical analysis of its infrared (IR) spectral signature.[2][3][4][5][6] Unlike standard alkyl halides, the presence of the fluorinated backbone (


) drastically alters the vibrational landscape, creating a "fluorous curtain" of absorbance that masks standard fingerprint regions while shifting hydrocarbon modes. This guide compares its spectral performance against its non-fluorinated analog (1-bromo-5-chloropentane) and the polymeric standard (PVDF) to aid researchers in identification and purity assessment.

Structural Analysis & Vibrational Modes

The molecule consists of a semi-fluorinated backbone with alternating difluoromethylene (


) and methylene (

) groups. This specific arrangement creates a unique dipole environment that stiffens adjacent bonds.

Structure:



MolecularStructure cluster_backbone Fluorous Domain (Strong C-F Coupling) Br Br CF2_1 CF2 (Head) Br->CF2_1 C-Br Stretch ~600-750 cm⁻¹ CH2_1 CH2 (Linker) CF2_1->CH2_1 VDF Backbone CF2_2 CF2 (Mid) CH2_1->CF2_2 CH2_2 CH2 (Linker) CF2_2->CH2_2 CF2_3 CF2 (Tail) CH2_2->CF2_3 Cl Cl CF2_3->Cl C-Cl Stretch ~700-850 cm⁻¹

Figure 1: Structural connectivity and key vibrational domains of the VDF telomer.

Predicted IR Spectral Analysis

As a VDF telomer, the spectrum is dominated by the "fluorous effect." The following data is synthesized from experimental baselines of VDF oligomers and halo-fluoroalkane standards.

Spectral Zones
Region (cm⁻¹)Vibrational ModeDescription & Causality
2950 – 3100 C-H Stretch (

)
Blue Shift: Unlike standard alkanes (2850–2960 cm⁻¹), the electronegative fluorine atoms inductively withdraw electron density from the carbon backbone. This strengthens the C-H bonds, shifting them to higher frequencies (>3000 cm⁻¹), often appearing as weak, sharp bands.
1400 – 1450 C-H Deformation (

)
Scissoring/Wagging: The

groups between

units exhibit deformation bands similar to PVDF. These are distinct but often overshadowed by the onset of C-F bands.
1000 – 1350 C-F Stretch (

)
The Fluorous Curtain: This region contains massive, broad, and overlapping bands due to symmetric and asymmetric stretching of the

chain. It is the most intense feature, often saturating detectors if path length is not controlled.
700 – 900 C-Cl Stretch (

)
Fluorine-Coupled: The terminal

group vibrates at a higher frequency than alkyl chlorides (typically 600-800 cm⁻¹) due to the stiffening effect of the geminal fluorines.
600 – 750 C-Br Stretch (

)
Terminal Mode: The

group appears in this lower frequency region. Specific identification requires a detector capable of scanning down to 400 cm⁻¹ (e.g., CsI or extended range Diamond).

Comparative Analysis

This section objectively compares the target molecule with its non-fluorinated analog and its polymeric parent to highlight diagnostic differences.

Comparison Table: Target vs. Alternatives
FeatureTarget Molecule (1-Br-5-Cl-hexafluoropentane)Alternative 1 (1-Bromo-5-chloropentane)Alternative 2 (PVDF Polymer)
C-H Region Weak, >3000 cm⁻¹ (Blue-shifted)Strong, <3000 cm⁻¹ (Classic Alkane)Weak, ~2980-3020 cm⁻¹
Dominant Band C-F (1100-1300 cm⁻¹) C-H (2800-3000 cm⁻¹) C-F (1100-1300 cm⁻¹)
Fingerprint Complex C-F/C-X coupling Distinct C-Cl / C-Br bands Crystalline Phase Bands (

)
Physical State Liquid / OilLiquidSolid (Film/Powder)
Diagnostic Utility Confirming fluorination & end-groupsStandard alkyl halide IDPolymer phase identification
Key Insight: The "Fluorous Effect"

In the non-fluorinated alternative (1-Bromo-5-chloropentane), the spectrum is defined by strong C-H stretching and clear, isolated C-Cl/C-Br bands. In the target molecule, the C-F stretching vibrations are 10-20x more intense than the C-H stretches. Researchers must not mistake the weak C-H signal for low concentration; it is an intrinsic property of the fluorinated backbone.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data for this liquid fluorocarbon, a self-validating ATR (Attenuated Total Reflectance) protocol is required.

Methodology:

  • Crystal Selection: Use a Diamond or Germanium ATR crystal.

    • Reasoning: Fluorinated liquids have low refractive indices (

      
      ). Diamond (
      
      
      
      ) provides excellent contrast. Germanium (
      
      
      ) is ideal if band shape distortion is observed in the strong C-F region.
  • Path Length Control: The C-F bands are extremely strong absorbers.

    • Protocol: Apply a thin film. Do not overfill the trough if using a multi-bounce ATR, as this will cause detector saturation (flat-topped peaks) in the 1100-1300 cm⁻¹ region.

  • End-Group Validation:

    • Protocol: Ensure the scan range extends to 400 cm⁻¹ . Many standard MCT detectors cut off at 650 cm⁻¹, potentially missing the C-Br stretch. Use a DTGS detector or extended-range optics.

ProtocolWorkflow Start Start: Sample Prep CheckCrystal Select Crystal: Diamond (Robust) or Ge (High n) Start->CheckCrystal Background Acquire Background (Clean Crystal, Dry Air) CheckCrystal->Background Drop Apply Sample: Single Drop (Thin Film) Background->Drop Scan Scan Parameters: 4000-400 cm⁻¹, 4 cm⁻¹ Res, 32 Scans Drop->Scan QC QC Check: Are C-F bands flat-topped? Scan->QC Reprocess Clean & Retest (Use less sample/Ge crystal) QC->Reprocess Yes (Saturation) Final Final Spectrum: Identify End Groups (Br, Cl) QC->Final No (Good Data)

Figure 2: Self-validating ATR-FTIR workflow for liquid fluorocarbons.

References

  • Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews. Link

  • Balague, J., et al. (1995).[7] Synthesis of fluorinated telomers.[2][8][7][9] Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry. Link

  • NIST Chemistry WebBook. Vibrational Frequencies of Halogenated Molecules. Link

  • Sigma-Aldrich. 1-Bromo-5-chloropentane Product Specification. Link

  • CliniSciences. 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane Product Page. Link

Sources

A Comparative Guide to the Chromatographic Retention of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane and Related Halogenated Alkanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analytical characterization of halogenated organic compounds is paramount. This guide provides an in-depth technical comparison of the expected chromatographic behavior of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane and its analogues. Due to the limited availability of direct experimental data for this specific molecule, this guide will establish a robust scientific framework based on fundamental chromatographic principles and data from structurally related compounds. This will empower researchers to develop and optimize separation methods for this and similar complex halogenated alkanes.

Understanding Retention in Chromatography

Chromatographic separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] The time it takes for an analyte to travel through the column to the detector is known as the retention time, a critical parameter for compound identification and quantification.[1][2] Several factors influence retention time, including the analyte's volatility and polarity, the nature of the stationary phase, the composition and flow rate of the mobile phase, and the column temperature.[1][2][3][4]

For halogenated compounds like 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane, the type and number of halogen atoms significantly impact their chromatographic behavior. The high electronegativity of fluorine atoms and the larger size of bromine and chlorine atoms introduce polarity and alter the molecule's volatility compared to their non-halogenated counterparts.

Gas Chromatography (GC) Analysis of Halogenated Alkanes

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC, the mobile phase is an inert gas, and the separation is primarily governed by the analyte's boiling point and its interaction with the stationary phase.

Factors Influencing GC Retention Time
  • Boiling Point: Generally, compounds with lower boiling points will have shorter retention times as they spend more time in the gaseous mobile phase.[2] The boiling point of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is expected to be relatively high due to its molecular weight and the presence of multiple polar C-F, C-Cl, and C-Br bonds.

  • Stationary Phase Polarity: The choice of stationary phase is crucial for effective separation.[1][5] For halogenated hydrocarbons, a variety of stationary phases can be employed, ranging from non-polar to polar.

    • Non-polar phases (e.g., polydimethylsiloxane) separate compounds primarily based on boiling point.

    • Mid-polar phases (e.g., phenyl-methylpolysiloxane) can provide selectivity for halogenated compounds through dipole-dipole interactions.[5]

    • Polar phases (e.g., polyethylene glycol) are suitable for separating polar analytes.[5]

  • Column Temperature: Higher column temperatures lead to shorter retention times as analytes will have higher vapor pressures and move more quickly through the column.[2][4] Temperature programming, where the temperature is increased during the run, is often used to optimize the separation of complex mixtures with a wide range of boiling points.[4][6]

  • Carrier Gas Flow Rate: Increasing the carrier gas flow rate will decrease the retention time as analytes are swept through the column more quickly.[1] However, an optimal flow rate exists for achieving the best separation efficiency.

Comparative GC Retention Behavior

The following table provides a qualitative comparison of the expected retention times for 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane and related compounds on a mid-polarity GC column. The predictions are based on the principles of boiling point and polarity.

CompoundStructureExpected Relative Retention TimeRationale
PentaneC5H12Very ShortLow boiling point, non-polar.
1-ChloropentaneC5H11ClShortIncreased boiling point and polarity compared to pentane.
1-BromopentaneC5H11BrShort to MediumHigher boiling point than 1-chloropentane due to the larger bromine atom.
1-Bromo-5-chloropentaneBr(CH2)5ClMediumHigher molecular weight and polarity compared to single halogenated pentanes.[7][8]
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentaneC5H4Br2F6LongHigh molecular weight and significant polarity from multiple halogen atoms.[9]
1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane C5H4BrClF6 Long High molecular weight and polarity, expected to have a slightly shorter retention time than the dibromo-analogue due to the smaller chlorine atom.
Experimental Protocol for GC Analysis

This protocol provides a starting point for the analysis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane. Optimization will be necessary to achieve the desired separation.

Workflow for GC Method Development

Caption: A typical workflow for developing a gas chromatography method.

Detailed GC Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID). MS is preferred for positive identification.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 100 ppm solution of the analyte in n-hexane.

High-Performance Liquid Chromatography (HPLC) Analysis

For less volatile or thermally labile halogenated compounds, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. In HPLC, separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Factors Influencing HPLC Retention Time
  • Stationary Phase:

    • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Polar compounds are retained longer.

    • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. Non-polar compounds have longer retention times. This is the most common mode of HPLC.

  • Mobile Phase Composition: The composition of the mobile phase is a critical parameter for controlling retention.[10][11] In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the aqueous mobile phase will decrease the retention time of non-polar analytes.

  • Flow Rate: A higher flow rate will result in shorter retention times.

  • Temperature: Increasing the column temperature generally leads to shorter retention times.[3]

Comparative HPLC Retention Behavior

Given the presence of both polar (C-F, C-Cl, C-Br bonds) and non-polar (C-C, C-H bonds) moieties, 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane could potentially be analyzed by either normal-phase or reversed-phase HPLC. However, reversed-phase is generally more robust and reproducible.

The following table provides a qualitative comparison of the expected retention times in a reversed-phase HPLC system.

CompoundStructureExpected Relative Retention Time (Reversed-Phase)Rationale
PentaneC5H12LongHighly non-polar, strong interaction with the C18 stationary phase.
1-ChloropentaneC5H11ClMedium-LongMore polar than pentane, leading to a shorter retention time.
1-BromopentaneC5H11BrMedium-LongSimilar polarity to 1-chloropentane.
1-Bromo-5-chloropentaneBr(CH2)5ClMediumIncreased polarity due to two halogen atoms, resulting in weaker interaction with the stationary phase.[7][8]
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentaneC5H4Br2F6Short-MediumThe high degree of fluorination significantly increases the polarity, leading to a much shorter retention time in reversed-phase.[9]
1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane C5H4BrClF6 Short-Medium The presence of multiple fluorine atoms will make this compound relatively polar, leading to a short retention time on a C18 column.
Experimental Protocol for HPLC Analysis

This protocol provides a starting point for the reversed-phase HPLC analysis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

Workflow for HPLC Method Development

Caption: A generalized workflow for developing an HPLC method.

Detailed HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector at 210 nm (as the compound lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) may be more suitable).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 100 ppm solution of the analyte in acetonitrile.

Conclusion

References

  • DTIC. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography.
  • Drawell. (n.d.). What Affects Retention Time in Gas Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • Santa Cruz Biotechnology. (n.d.). 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane.
  • Phenomenex. (2025). Types of stationary phases in gas chromatography.
  • Anonymous. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Sigma-Aldrich. (n.d.). 1-Bromo-5-chloropentane 98 54512-75-3.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Separation Science. (2024). Factors Impacting Chromatography Retention Time.
  • Chemistry LibreTexts. (2022). 2.5E: GC Parameters.
  • BLD Pharm. (n.d.). 54512-75-3|1-Bromo-5-chloropentane.
  • ChemicalBook. (n.d.). 1-Bromo-5-chloropentane | 54512-75-3.

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Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the synthesis and application of novel chemical entities is a frontier of discovery. With this innovation comes the profound responsibility of ensuring the safety of those who handle these new materials. This guide provides a comprehensive operational and safety framework for the handling of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS No. 1980045-73-5)[1], a compound for which detailed toxicological data is not yet widely available. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established principles for managing halogenated hydrocarbons and polyfluorinated substances to empower researchers with the knowledge to operate safely.

At the heart of our approach is the principle of "as low as reasonably achievable" (ALARA) exposure. Given the unknown biological effects of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane, we must assume a significant hazard potential and implement robust control measures. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of informed safety.

Hazard Assessment: A Precautionary Approach

The molecular structure of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane, featuring a polyfluorinated carbon backbone with both bromine and chlorine termini, suggests several potential hazards based on analogous compounds. Halogenated hydrocarbons are known to cause skin, eye, and respiratory tract irritation.[2][3] The hexafluoropentane structure places it in the broader category of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence.[4]

Inferred Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, with prolonged exposure, more severe effects.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[2]

  • Systemic Toxicity: While no specific data exists, halogenated compounds can be absorbed through the skin and lungs, potentially affecting internal organs.

  • Environmental Persistence: As a fluorinated compound, it is likely to be persistent in the environment.

Due to these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a risk assessment that assumes the compound is hazardous.

Hand Protection

Standard laboratory gloves (e.g., thin nitrile) may not offer sufficient protection against prolonged exposure to halogenated solvents. It is crucial to select gloves with proven resistance to this class of chemicals.

Glove MaterialResistance to Halogenated HydrocarbonsRecommended Use
Nitrile Fair to Good (for incidental contact)Suitable for short-duration tasks with a low risk of splashing. Should be changed immediately upon contamination.
Neoprene GoodRecommended for tasks with a higher potential for splashing or direct contact.
Viton® ExcellentThe preferred choice for extended handling, direct immersion, or when cleaning up spills. Offers the highest level of chemical resistance.[5]
Silver Shield/4H® ExcellentA multi-laminate glove that provides outstanding protection against a wide range of chemicals, including halogenated compounds. Ideal for high-risk operations.[5]

Operational Protocol for Glove Selection and Use:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For operations with a significant risk of exposure, consider wearing two pairs of gloves. An inner, thinner nitrile glove can provide a secondary barrier and alert the user to a breach in the outer glove.

  • Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][6]

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.[5] Safety glasses with side shields do not provide adequate protection against splashes.[5] For procedures with a high risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to chemical splash goggles.[7]

Respiratory Protection

All work with this compound must be performed in a properly functioning chemical fume hood.[3] If there is a potential for exposure outside of a fume hood, such as during a large spill, respiratory protection will be necessary.

SituationRecommended Respirator
Emergency Spill Cleanup A full-face respirator with organic vapor/acid gas (OV/AG) cartridges or a self-contained breathing apparatus (SCBA).[7]
Weighing or Transferring Small Quantities To be conducted strictly within a chemical fume hood.
Protective Clothing

A chemically resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory in the laboratory.[5]

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure

The following workflow is designed to minimize exposure during routine laboratory operations.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure Safety weigh_transfer Weigh/Transfer Chemical in Fume Hood prep_hood->weigh_transfer Proceed to Handling reaction_setup Set up Reaction Apparatus in Fume Hood weigh_transfer->reaction_setup decontaminate Decontaminate Glassware & Surfaces in Fume Hood reaction_setup->decontaminate After Experiment dispose_waste Segregate and Dispose of Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: Use a chemical spill kit with an absorbent material suitable for halogenated solvents to contain the spill.

  • Clean: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

Due to its halogenated nature, 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[8][9]

  • Compatibility: Do not mix halogenated waste with other waste streams, particularly with strong bases or oxidizing agents.[6]

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves incineration at a licensed facility.[8]

Conclusion: A Commitment to Safety

The responsible advancement of science requires a steadfast commitment to safety. While the full toxicological profile of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is yet to be determined, a proactive and cautious approach to its handling is non-negotiable. By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely explore the potential of this novel compound.

References

  • CliniSciences. (n.d.). 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane [1980045-73-5]. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-5-chloropentane, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. Retrieved from [Link]

  • Government of Canada. (2023, May 20). Per- and polyfluoroalkyl substances (PFAS): Information sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 2). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • PennState Extension. (2023, November 1). Understanding PFAS - What They Are, Their Impact, and What We Can Do. Retrieved from [Link]

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